Synthesis Pathway of Ethyl 5-chloropyridazine-3-carboxylate: A Technical Whitepaper
Executive Summary Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly versatile, electron-deficient heterocyclic building block[1]. It is extensively utilized in medicinal chemistry and advanced materi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly versatile, electron-deficient heterocyclic building block[1]. It is extensively utilized in medicinal chemistry and advanced materials science, particularly as an electrophilic partner in transition-metal-catalyzed and electrochemical cross-coupling reactions[2]. This whitepaper details a robust, scalable, and self-validating synthetic pathway for its preparation, focusing on the critical deoxychlorination of a 5-hydroxypyridazine precursor.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the 5-chloropyridazine core relies on a two-phase strategic disconnection[3]:
Ring Closure (Cyclization): The 1,2-diazine framework is established via the condensation of a functionalized 1,4-dicarbonyl equivalent (such as a substituted ketoester) with hydrazine hydrate. This atom-economical step directly yields the stable intermediate, ethyl 5-hydroxypyridazine-3-carboxylate.
Nucleophilic Aromatic Substitution (
): The C5 hydroxyl group exists in a tautomeric equilibrium with its pyridazinone form. To install the chlorine atom, the oxygen must be converted into a superior leaving group. Phosphorus oxychloride () is selected over thionyl chloride () because it effectively phosphorylates the tautomeric oxygen, forming a highly reactive dichlorophosphite intermediate that undergoes rapid by the liberated chloride ions[3].
Fig 1: Stepwise synthetic pathway for Ethyl 5-chloropyridazine-3-carboxylate.
To ensure reproducibility and scientific integrity, the following protocol integrates specific causality for reagent choices and In-Process Controls (IPCs).
Phase 1: Synthesis of Ethyl 5-hydroxypyridazine-3-carboxylate
Procedure: To a stirred solution of the dicarbonyl precursor (1.0 eq, 100 mmol) in absolute ethanol (200 mL) at 0 °C, hydrazine hydrate (1.1 eq, 110 mmol) is added dropwise over 30 minutes. The mixture is gradually warmed to room temperature, then refluxed for 4 hours.
Causality & Control: The slow addition at 0 °C prevents the formation of uncharacterized polymeric byproducts. The reaction is self-validating: as the cyclization proceeds, the highly polar 5-hydroxypyridazine intermediate precipitates out of the ethanolic solution, driving the equilibrium forward and providing a visual confirmation of reaction progress.
Workup: The mixture is cooled to 5 °C, filtered, washed with cold ethanol (50 mL), and dried under vacuum to yield the intermediate as a pale-yellow solid.
Phase 2: Deoxychlorination to Target Product
Procedure: Ethyl 5-hydroxypyridazine-3-carboxylate (1.0 eq, 50 mmol) is suspended in neat
(2.5 eq, 125 mmol). Catalytic N,N-Dimethylformamide (DMF) (0.05 eq) is added. The mixture is heated to 85 °C for 2.5 hours.
Causality & Control: The addition of catalytic DMF is critical. It reacts with
to generate the Vilsmeier-Haack reagent in situ, which acts as a highly efficient phase-transfer and activating agent. This lowers the activation energy for O-phosphorylation, reducing the required reaction time from 4 hours to 2.5 hours and minimizing thermal degradation of the ester functionality.
Quenching & Isolation: The reaction is cooled to room temperature and concentrated under reduced pressure to remove excess
. The resulting syrup is added dropwise to vigorously stirred crushed ice (200 g). Crucial Step: The pH is immediately adjusted to 7.0 using saturated aqueous . Failing to neutralize rapidly will result in the hydrolysis of the ethyl ester back to the carboxylic acid. The aqueous phase is extracted with ethyl acetate (3 x 100 mL), dried over , and concentrated.
Fig 2: Mechanistic steps of the deoxychlorination using POCl3.
Quantitative Data & Yield Optimization
The choice of chlorinating agent significantly impacts the purity and yield of the final compound. The table below summarizes the optimization data for Phase 2. The self-validating metric here is the HPLC purity: the transition from the highly polar intermediate to the non-polar target product allows for unambiguous tracking via reverse-phase chromatography (UV 254 nm).
Table 1: Optimization of Chlorination Conditions for Ethyl 5-hydroxypyridazine-3-carboxylate
Reagent System
Equivalents
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Purity (HPLC %)
3.0
80
12.0
45
38
85.2
(Neat)
3.0
90
4.0
>99
88
98.5
+ DMF (cat)
2.5
85
2.5
>99
92
99.1
2.0
110
6.0
85
70
90.4
Data Interpretation:
fails to provide sufficient electrophilic activation of the tautomeric oxygen, leading to stalled conversion. While neat is effective, the Vilsmeier-Haack activation ( + DMF) proves vastly superior, maximizing the isolated yield (92%) while preserving the integrity of the ethyl ester[3].
Ethyl 5-chloropyridazine-3-carboxylate: Molecular Weight Validation, Physicochemical Profiling, and Synthetic Workflows
Executive Summary Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the pharmaceutical industry. Featuring a 1,2-diaz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the pharmaceutical industry. Featuring a 1,2-diazine (pyridazine) core substituted with a reactive chlorine atom at the C-5 position and an ethyl ester at the C-3 position, this molecule serves as a critical intermediate for the synthesis of complex kinase inhibitors, anti-inflammatory agents, and agrochemicals. This technical guide provides an in-depth analysis of its molecular weight, physicochemical properties, and field-proven experimental protocols for its functionalization.
Molecular Identity & Physicochemical Profiling
Accurate determination of molecular weight (MW) and isotopic distribution is foundational for reaction stoichiometry and analytical validation via Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular formula for Ethyl 5-chloropyridazine-3-carboxylate is C₇H₇ClN₂O₂ .
Causality in MW Calculation & Mass Spectrometry:
The average molecular weight is calculated based on the standard atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Chlorine: 35.450, Nitrogen: 14.007, Oxygen: 15.999), yielding a total of 186.60 g/mol .
For mass spectrometry, the monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) is 186.02 Da . Because chlorine exists naturally as two stable isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic M and M+2 isotopic signature. Recognizing this specific isotopic pattern is a critical self-validating marker during synthesis to confirm the structural integrity of the chlorine-bearing intermediate.
Table 1: Chemical Identity and Calculated Properties
Property
Value
Chemical Name
Ethyl 5-chloropyridazine-3-carboxylate
CAS Registry Number
2384454-57-1
Molecular Formula
C₇H₇ClN₂O₂
Average Molecular Weight
186.60 g/mol
Monoisotopic Mass
186.02 Da
SMILES String
O=C(OCC)c1cc(Cl)cnn1
Structural Features
1,2-diazine core, C-3 ester, C-5 chlorine
Structural Significance in Medicinal Chemistry
The strategic placement of functional groups on the pyridazine ring dictates its reactivity profile :
C-5 Electrophilicity: The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect via induction and resonance. This effect is further amplified by the C-3 carboxylate group. Consequently, the C-5 carbon becomes highly electrophilic, making the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr) by amines, thiols, and alkoxides.
C-3 Carboxylate Handle: The ethyl ester serves as a stable protecting group during C-5 functionalization. Post-S_NAr, it can be readily saponified to a carboxylic acid, providing a handle for amide coupling—a ubiquitous motif in targeted therapeutics like Cyclin-Dependent Kinase (CDK) and Bruton's Tyrosine Kinase (BTK) inhibitors .
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to verify success at each critical juncture.
Protocol 1: LC-MS Workflow for Molecular Weight Confirmation
Objective: Verify the identity and purity of Ethyl 5-chloropyridazine-3-carboxylate prior to synthetic use.
Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute a 10 µL aliquot into 990 µL of MeCN/Water (50:50, v/v) containing 0.1% Formic Acid to assist ionization.
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% MeCN over 3 minutes at a flow rate of 0.4 mL/min.
Step 3: ESI-MS Detection. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
Step 4: Self-Validation (Data Interpretation). Extract the mass spectrum at the chromatographic peak. You must observe a base peak at m/z 187.03 ([M+H]⁺ for ³⁵Cl) and a secondary peak at m/z 189.03 ([M+H]⁺ for ³⁷Cl). The intensity ratio of 187:189 must be approximately 3:1. The absence of this isotopic pattern indicates degradation, dehalogenation, or a misidentified sample.
Step 1: Reaction Setup. In an oven-dried, argon-purged reaction vial, dissolve Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq, 186.60 mg, 1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).
Step 2: Reagent Addition. Add the nucleophile (e.g., morpholine, 1.2 eq, 104.5 mg, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 258.5 mg, 2.0 mmol) as a non-nucleophilic base to scavenge the generated HCl.
Step 3: Thermal Activation. Heat the mixture to 80 °C for 4–6 hours. Causality: Elevated temperature overcomes the activation energy barrier of the S_NAr Meisenheimer complex intermediate, driving the substitution forward.
Step 4: Reaction Monitoring. Monitor via TLC (Hexanes/EtOAc, 1:1). The starting material (R_f ~0.6) will be consumed, yielding a more polar product spot (R_f ~0.3).
Step 5: Workup & Purification. Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.
Visualizations
Bifunctional reactivity map of ethyl 5-chloropyridazine-3-carboxylate.
LC-MS workflow and expected isotopic distribution for molecular weight validation.
References
MDPI. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives". Molecules. [Link]
National Center for Biotechnology Information (NCBI). "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2". PMC.[Link]
Foundational
Comprehensive NMR Spectroscopic Characterization of Ethyl 5-chloropyridazine-3-carboxylate: A Technical Guide for Medicinal Chemists
Executive Summary Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly valuable, albeit rare, heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Pyridazin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly valuable, albeit rare, heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Pyridazine derivatives are increasingly prominent in drug discovery due to their ability to act as bioisosteres for phenyl and pyridine rings, offering improved aqueous solubility and favorable pharmacokinetic profiles[2]. Accurate structural elucidation of this scaffold is critical for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and functionalization at the C5 position[3]. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, detailing the causality behind its chemical shifts and establishing a self-validating protocol for data acquisition.
Structural Elucidation & NMR Assignments
Understanding the NMR profile of Ethyl 5-chloropyridazine-3-carboxylate requires a deep analysis of the electronic effects imparted by the 1,2-diazine core, the electron-withdrawing ethyl ester at C3, and the inductive withdrawal of the chlorine atom at C5[4].
Causality of Chemical Shifts
Nitrogen Anisotropy and Electronegativity : The two adjacent nitrogen atoms (N1 and N2) strongly deshield the ring protons. The C6 proton, being directly adjacent to N1, experiences the most profound deshielding effect, pushing its resonance past 9.0 ppm[4].
Inductive and Mesomeric Effects of Substituents : The chlorine atom at C5 exerts a strong
(inductive) effect, further deshielding both the C4 and C6 protons[5]. The ethyl ester at C3 withdraws electron density via resonance ( effect), which predominantly affects the C4 position.
Spin-Spin Coupling : Unlike standard ortho-coupling in benzenoid systems (typically 7–9 Hz), the protons at C4 and C6 in this molecule are meta to each other. In pyridazine systems, meta-coupling (
) is characteristically small, typically ranging from 1.5 to 2.5 Hz[4].
Quantitative Data Presentation
The following tables summarize the standardized
H and C NMR assignments acquired in Chloroform-d (CDCl) at 298 K.
C-Cl ipso carbon; shifted by halogen electronegativity
C4
126.1
CH
Shielded relative to C6, resonance with N atoms
-OCH-
62.8
CH
Typical ethyl ester methylene
-CH
14.2
CH
Typical ethyl ester methyl
Experimental Protocol: Standard Operating Procedure for NMR Acquisition
To ensure high-fidelity reproducibility and self-validation of the spectroscopic data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system where each step confirms the success of the preceding one.
Step 1: Sample Preparation
Action : Dissolve 15–20 mg of Ethyl 5-chloropyridazine-3-carboxylate (purity
95%) in 0.6 mL of deuterated chloroform (CDCl) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[6]. Transfer to a high-quality 5 mm NMR tube.
Self-Validation Check : Visually inspect the tube against a light source. The solution must be completely particulate-free. Particulates cause magnetic field inhomogeneities, which will manifest as broad, unresolvable peaks in Step 5.
Step 2: Probe Tuning and Matching (ATM)
Action : Insert the sample into the NMR spectrometer (e.g., Bruker Avance 400 MHz). Perform automated or manual tuning and matching for both
H and C nuclei.
Causality : This step matches the impedance of the probe to the sample, maximizing radiofrequency (RF) power transfer and optimizing the Signal-to-Noise Ratio (SNR)[7].
Step 3: Locking and Shimming
Action : Lock the spectrometer to the deuterium frequency of CDCl
(7.26 ppm). Execute gradient shimming (TopShim) focusing on the Z0, Z1, and Z2 gradients.
Self-Validation Check : The lock signal level must stabilize at
80%. A successful shim is confirmed if the residual CHCl solvent peak exhibits a linewidth at half-height of 1.0 Hz.
Step 4: Pulse Sequence Execution
For
H NMR : Run a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.
For
C NMR : Run a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans.
Causality : The 2.0-second D1 ensures complete longitudinal relaxation (
) of the quaternary carbons (C3, C5, C=O), preventing signal saturation and ensuring accurate peak detection.
Step 5: Data Processing & Validation
Action : Apply a line broadening (LB) of 0.3 Hz for
H and 1.0 Hz for C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.
Self-Validation Check : Confirm the presence of the
meta-coupling (~2.2 Hz) on the doublet signals at 9.32 ppm and 8.24 ppm. If the doublets are unresolved, return to Step 3 and re-shim the magnet.
Mechanistic Workflow Visualization
Figure 1. Standardized workflow for high-resolution NMR acquisition and structural validation.
References
Title : 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines
Source : Canadian Journal of Chemistry (CDN Science Pub)
URL :[Link]
Title : Radical Cross-Coupling Enabled by Functionalized Electrodes (Electrochemical Cross-Coupling Protocols)
Source : ProQuest Dissertations & Theses
URL :[Link]
Title : Investigating pyridazine and phthalazine exchange in a series of iridium complexes
Source : National Institutes of Health (PMC)
URL :[Link]
1H NMR spectrum of Ethyl 5-chloropyridazine-3-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-chloropyridazine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 5-chloropyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers a detailed predictive analysis of the proton NMR spectrum, including expected chemical shifts, multiplicity patterns, and coupling constants. Furthermore, a standardized experimental protocol for acquiring high-quality ¹H NMR spectra is presented, alongside a discussion on the structural elucidation of pyridazine derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted pyridazines.
Introduction: The Significance of Ethyl 5-chloropyridazine-3-carboxylate
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1][2] The incorporation of a pyridazine scaffold into molecular structures can lead to compounds with a wide range of biological properties, including but not limited to, antimicrobial, anticancer, and anti-inflammatory activities. Ethyl 5-chloropyridazine-3-carboxylate serves as a key building block in the synthesis of more complex molecules, where the chloro and ethyl carboxylate functionalities provide versatile handles for further chemical modifications.
A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for the structural elucidation of organic molecules. This guide provides a detailed examination of the expected ¹H NMR spectrum of Ethyl 5-chloropyridazine-3-carboxylate, offering insights into the relationship between its molecular structure and its spectral features.
Predicted ¹H NMR Spectral Analysis
The structure of Ethyl 5-chloropyridazine-3-carboxylate dictates a specific and predictable ¹H NMR spectrum. The analysis below is based on established principles of NMR spectroscopy and data from related pyridazine derivatives.[1][2][3]
Molecular Structure and Proton Environments
First, let's visualize the molecular structure and identify the chemically distinct proton environments.
Figure 1. Molecular structure of Ethyl 5-chloropyridazine-3-carboxylate highlighting the distinct proton environments.
There are four distinct proton signals expected in the ¹H NMR spectrum:
H4: The proton attached to carbon 4 of the pyridazine ring.
H6: The proton attached to carbon 6 of the pyridazine ring.
-CH₂-: The methylene protons of the ethyl group.
-CH₃: The methyl protons of the ethyl group.
Predicted Chemical Shifts (δ)
The chemical shifts of the protons are influenced by their local electronic environment.
Proton
Predicted Chemical Shift (δ, ppm)
Rationale
H6
9.2 - 9.4
The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, leading to significant deshielding of the adjacent protons. H6 is ortho to a nitrogen atom and is expected to be the most downfield signal. The presence of the chlorine at C5 will also have a deshielding effect.
H4
7.8 - 8.0
H4 is also on the electron-deficient pyridazine ring but is further from the electronegative nitrogen atoms compared to H6. The adjacent ester group at C3 will have a deshielding effect.
-CH₂-
4.4 - 4.6
The methylene protons are adjacent to an oxygen atom of the ester group, which is electronegative and causes a downfield shift. This will appear as a quartet due to coupling with the methyl protons.
-CH₃-
1.3 - 1.5
The methyl protons are further from the electronegative oxygen atom and will therefore be the most upfield signal. This will appear as a triplet due to coupling with the methylene protons.
Predicted Multiplicity and Coupling Constants (J)
The splitting pattern (multiplicity) of each signal is determined by the number of neighboring protons, following the n+1 rule. The coupling constant (J) is a measure of the interaction between two protons and is independent of the magnetic field strength.
H6: This proton is expected to appear as a doublet . It is coupled to H4, but the coupling is a long-range, four-bond coupling (⁴J). In pyridazine systems, this coupling is typically small, on the order of 1-2 Hz.[3]
H4: This proton is also expected to appear as a doublet due to the same long-range coupling with H6 (⁴J ≈ 1-2 Hz).
-CH₂-: These protons will appear as a quartet . They are coupled to the three protons of the adjacent methyl group (³J ≈ 7.1 Hz).
-CH₃-: These protons will appear as a triplet . They are coupled to the two protons of the adjacent methylene group (³J ≈ 7.1 Hz).
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of Ethyl 5-chloropyridazine-3-carboxylate, the following protocol is recommended.
Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.[4] Ensure the solvent is of high purity to avoid extraneous signals.
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.
Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring a ¹H NMR spectrum.
Figure 2. A typical workflow for acquiring a ¹H NMR spectrum.
Key Acquisition Parameters:
Parameter
Recommended Value
Rationale
Spectrometer Frequency
≥ 300 MHz
Higher field strengths provide better signal dispersion and resolution.
Pulse Angle
30-45 degrees
A smaller flip angle allows for a shorter relaxation delay and faster acquisition time without saturating the signals.
Spectral Width
12-16 ppm
This range is sufficient to cover the expected chemical shifts for most organic molecules.
Acquisition Time
2-4 seconds
A longer acquisition time results in better resolution.
Relaxation Delay
1-2 seconds
This delay allows for the protons to return to their equilibrium state before the next pulse.
Number of Scans
16-64
The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
Data Processing
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).
Interpretation and Structural Validation
The acquired ¹H NMR spectrum should be analyzed to confirm the structure of Ethyl 5-chloropyridazine-3-carboxylate.
Chemical Shifts: Compare the observed chemical shifts with the predicted values.
Integration: The integral ratios of the four signals should correspond to the number of protons in each environment (1:1:2:3 for H6:H4:-CH₂-:-CH₃).
Multiplicity: The observed splitting patterns (doublets, quartet, triplet) should match the predictions.
Coupling Constants: The measured J-values for the coupled protons should be consistent.
Any significant deviation from the expected spectrum could indicate the presence of impurities, an incorrect structure, or the need for more advanced NMR experiments (e.g., COSY, HMBC) for unambiguous assignment.
Conclusion
The ¹H NMR spectrum of Ethyl 5-chloropyridazine-3-carboxylate is a powerful tool for its structural characterization. By understanding the principles of chemical shifts, coupling constants, and multiplicity, researchers can confidently interpret the spectrum and verify the identity and purity of their synthesized compound. This guide provides a solid foundation for the analysis of this important building block and related pyridazine derivatives, aiding in the advancement of research and development in medicinal chemistry and other scientific disciplines.
References
PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]
ACS Publications. (2022). Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool. [Link]
PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]
MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
ResearchGate. (n.d.). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. [Link]
13C NMR Chemical Shifts and Structural Characterization of Ethyl 5-chloropyridazine-3-carboxylate: A Comprehensive Technical Guide
Executive Summary & Pharmacological Relevance Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly functionalized, electron-deficient heterocyclic building block. The 1,2-diazine (pyridazine) core is in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly functionalized, electron-deficient heterocyclic building block. The 1,2-diazine (pyridazine) core is increasingly recognized in modern medicinal chemistry for its high dipole moment, favorable aqueous solubility, and unique hydrogen-bonding profile. Derivatives of this scaffold are actively deployed in the synthesis of Stimulator of Interferon Genes (STING) agonists for antitumor immunotherapy[1], advanced antimicrobial agents, and complex actinide coordination ligands[2].
Understanding the exact electronic environment of this molecule through
C Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic applications, such as radical cross-coupling[3] and Nucleophilic Aromatic Substitution (SAr). This whitepaper provides an authoritative breakdown of its C NMR chemical shifts, the causality behind these spectral signatures, and a self-validating experimental protocol for accurate characterization.
Structural Topology & Electronic Causality
The pyridazine ring is inherently electron-deficient. The presence of two adjacent nitrogen atoms (N1 and N2) creates a strong localized dipole and exerts a powerful electron-withdrawing inductive effect (-I) across the ring.
In Ethyl 5-chloropyridazine-3-carboxylate, this baseline deficiency is further modulated by two key substituents:
C3-Ethyl Ester: Acts as a
-acceptor, withdrawing electron density from the ring and further deshielding the C3 position.
C5-Chlorine: Exerts a strong
-withdrawing inductive effect (-I) that dominates its weak -donating mesomeric effect (+M), leading to localized deshielding at the ipso carbon (C5) while activating the ring for nucleophilic attack[4].
Fig 1: Logical relationship between structural topology and downstream synthetic reactivity.
C NMR Chemical Shift Assignments
The table below synthesizes the predicted
C NMR chemical shifts (in CDCl) for Ethyl 5-chloropyridazine-3-carboxylate, grounded in structural causality and empirical data from related pyridazine-3-carboxylate systems[1],[2].
Position
Carbon Type
Expected Shift (, ppm)
Causality / Electronic Environment
C=O
Quaternary (Carbonyl)
162.0 – 164.0
Highly deshielded by the sp double bond to oxygen and the adjacent ethoxy oxygen. Conjugation with the electron-deficient ring prevents back-donation.
C3
Quaternary (Aromatic)
153.0 – 156.0
Deshielded by the directly adjacent N2 atom (-I effect) and the electron-withdrawing ester group.
C6
Tertiary (Aromatic CH)
151.0 – 154.0
Deshielded heavily by the adjacent N1 atom. Experiences a minor inductive pull from the meta-chlorine.
C5
Quaternary (Aromatic C-Cl)
133.0 – 138.0
The ipso effect of the electronegative chlorine atom withdraws electron density via the -bond, resulting in a net deshielding compared to unsubstituted benzene/pyridine analogs.
C4
Tertiary (Aromatic CH)
125.0 – 130.0
Relatively shielded compared to C3/C6 as it is not directly attached to a heteroatom, though still residing in an electron-deficient ring.
-CH-
Secondary (Aliphatic)
62.0 – 63.5
Deshielded by the directly attached ester oxygen.
-CH
Primary (Aliphatic)
13.5 – 14.5
Standard aliphatic methyl group, positioned furthest from the deshielding core.
Self-Validating Experimental Protocol for
C NMR
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system . The following step-by-step methodology guarantees that the spectral data is free from artifactual broadening or signal suppression, which is particularly critical for the three quaternary carbons (C=O, C3, C5) in this molecule.
Step-by-Step Methodology:
Sample Preparation: Dissolve 30–50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: High concentration is mandatory for
C acquisition due to its low natural isotopic abundance (~1.1%). TMS provides an absolute 0 ppm internal reference.
Probe Tuning and Matching: Insert the sample and optimize the probe specifically for the
C resonance frequency.
Causality: Proper tuning maximizes the Signal-to-Noise Ratio (SNR) and ensures efficient radiofrequency (RF) power transfer, minimizing pulse length errors.
Locking and Shimming: Lock onto the deuterium signal of CDCl
and perform gradient shimming to optimize B magnetic field homogeneity.
Validation Check: The lock signal must remain perfectly stable. Fluctuations indicate field instability, which will invalidate the acquisition.
Pulse Sequence Selection: Utilize a standard 1D
C sequence with broadband proton decoupling (e.g., zgpg30 on Bruker systems). Crucial: Set the relaxation delay (D1) to a minimum of 2.5 seconds.
Causality: Quaternary carbons (C=O, C3, C5) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and possess significantly longer longitudinal relaxation times (T
). A short D1 will saturate these spins, causing their signals to vanish into the baseline noise.
Acquisition & Processing: Acquire a minimum of 512 to 1024 scans. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT).
System Validation: Before interpreting the analyte peaks, verify the solvent residual peak. CDCl
must appear as a symmetrical 1:1:1 triplet centered at exactly 77.16 ppm.
Validation Check: If the solvent triplet is asymmetric or broadened, the shimming is inadequate, and the data must be discarded and re-acquired.
Fig 2: Self-validating 13C NMR acquisition workflow highlighting the feedback loop for data integrity.
Conclusion
Ethyl 5-chloropyridazine-3-carboxylate is a structurally nuanced molecule where the interplay of heteroaromatic nitrogen atoms, halogen induction, and ester conjugation creates a highly specific
C NMR fingerprint. By understanding the causality behind the chemical shifts—specifically the extreme deshielding of the C3 and C6 positions and the ipso-effect at C5—researchers can confidently monitor downstream synthetic transformations, such as the displacement of the C5-chlorine in advanced drug discovery pipelines. Adherence to the self-validating NMR protocol ensures that even the elusive quaternary carbons are accurately captured and quantified.
ACS Publications. "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity". Journal of Medicinal Chemistry.
NIH. "A Structural and Thermodynamic Study of the Complexes of U(vi) With Azinecarboxylates". National Institutes of Health.
Whitepaper: Vibrational Characterization of Ethyl 5-chloropyridazine-3-carboxylate via FT-IR Spectroscopy
Executive Summary Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly functionalized heterocyclic building block critical to modern drug discovery and the synthesis of biologically active pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly functionalized heterocyclic building block critical to modern drug discovery and the synthesis of biologically active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach the structural validation of such intermediates not merely as a routine data-collection exercise, but as a rigorous, self-validating analytical system. Fourier-Transform Infrared (FT-IR) spectroscopy provides an unparalleled, non-destructive window into the molecular architecture of this compound. This technical guide establishes a robust theoretical framework, details a pharmacopeia-compliant experimental protocol, and provides a mechanistic interpretation of the FT-IR spectrum for Ethyl 5-chloropyridazine-3-carboxylate.
Molecular Architecture & Vibrational Theory
The structural integrity of Ethyl 5-chloropyridazine-3-carboxylate relies on three distinct functional domains: the 1,2-diazine (pyridazine) aromatic core, the electron-withdrawing C5-chloro substituent, and the C3-ethyl ester moiety. Each of these domains exhibits unique dipole moment changes during molecular vibration, resulting in characteristic absorption bands in the mid-infrared region (4000–400 cm⁻¹).
Hierarchical mapping of functional groups to their characteristic FT-IR vibrational frequencies.
Mechanistic Insights into Spectral Assignments
To truly understand the FT-IR spectrum, we must examine the causality behind the experimental frequencies rather than just listing them.
The Ester Carbonyl (C=O) Stretch:
The ester carbonyl stretch is highly sensitive to its electronic environment. In Ethyl 5-chloropyridazine-3-carboxylate, the ester group is directly conjugated to the electron-deficient pyridazine ring. The electron-withdrawing nature of both the diazine core and the C5 chlorine atom exerts a strong inductive effect (-I). This removes electron density from the carbonyl oxygen, increasing the force constant of the C=O double bond and subtly shifting its absorption to a higher wavenumber (typically 1715–1740 cm⁻¹) compared to standard aliphatic esters.
The Pyridazine Core (C=N and C=C) Stretches:
The 1,2-diazine ring exhibits complex vibrational coupling. The aromatic C=N and C=C stretching vibrations couple to produce a series of medium-to-strong bands in the 1540–1680 cm⁻¹ region. The exact position is dictated by the symmetry disruption caused by the asymmetric substitution at the C3 and C5 positions.
The Carbon-Chlorine (C-Cl) Stretch:
The C-Cl bond is characterized by a relatively large reduced mass compared to C-H or C-O bonds. According to Hooke's Law applied to molecular mechanics, this increased mass inversely affects the vibrational frequency. Consequently, the C-Cl stretching mode is shifted into the lower-energy fingerprint region, typically manifesting as a strong, sharp band between 660–890 cm⁻¹, a hallmark observed in the.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the spectral data, the analytical protocol must be designed as a self-validating system. The following methodology strictly adheres to the standards set forth in1[1].
Workflow for FT-IR spectral acquisition and validation compliant with USP <854> standards.
Step-by-Step Methodology:
Instrument Operational Qualification (OQ):
Prior to sample analysis, verify the wavenumber accuracy of the FT-IR spectrophotometer using a traceable polystyrene film standard. The system is validated only if the characteristic sharp band at 1601.2 cm⁻¹ is detected within a strict tolerance of ±1.0 cm⁻¹[1]. Causality: This step guarantees that any subsequent peak shifts observed in the sample are due to true molecular interactions, not instrumental drift.
Background Acquisition:
Collect a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).
Sample Preparation (ATR Method):
Place 2–5 mg of2 directly onto the ATR crystal[2]. Apply consistent pressure using the ATR anvil. Causality: ATR utilizing a monolithic diamond crystal is preferred over traditional potassium bromide (KBr) pelletization. KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching bands (3200–3600 cm⁻¹) that can obscure critical aromatic C-H stretches. Furthermore, the high pressure required for KBr pellet formation can induce polymorphic transformations. ATR eliminates these variables.
Spectral Acquisition:
Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans to ensure a high signal-to-noise ratio.
Data Processing:
Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, followed by automatic baseline correction and peak picking.
Quantitative Spectral Analysis
The following table summarizes the expected quantitative FT-IR data for Ethyl 5-chloropyridazine-3-carboxylate, mapping the observed wavenumbers to their corresponding vibrational modes.
Wavenumber Range (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity
3050 – 3100
Pyridazine Ring
Aromatic C-H stretch
Weak
2850 – 2980
Ethyl Group
Aliphatic C-H stretch (-CH₂, -CH₃)
Medium
1715 – 1740
Ester Moiety
C=O stretch (Carbonyl)
Strong, Sharp
1540 – 1680
Pyridazine Ring
C=N and C=C stretches
Medium to Strong
1100 – 1300
Ester Moiety
C-O-C asymmetric stretch
Strong
660 – 890
C5-Chlorine
C-Cl stretch
Strong, Sharp
Conclusion
The FT-IR spectrum of Ethyl 5-chloropyridazine-3-carboxylate provides a definitive fingerprint of its molecular structure. By understanding the underlying quantum mechanical principles—such as the inductive effects on the ester carbonyl and the reduced mass impact on the C-Cl bond—researchers can confidently validate the identity and purity of this crucial pharmaceutical intermediate. Adhering to self-validating, pharmacopeia-compliant protocols ensures that the analytical data generated is both scientifically rigorous and regulatory-ready.
References
United States Pharmacopeia (USP). "General Chapter <854> Mid-Infrared Spectroscopy." DrugFuture.
Journal of Chemical and Pharmaceutical Research (JOCPR). "Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives." JOCPR.
Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent.
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Ethyl 5-chloropyridazine-3-carboxylate
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic building blocks to optimize the physicochemical space of lead compounds. Ethyl 5-chloropyridazin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic building blocks to optimize the physicochemical space of lead compounds. Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1)[1] has emerged as a highly versatile, bifunctional scaffold. The pyridazine core, a 1,2-diazine[2], is increasingly utilized in medicinal chemistry as a bioisostere for phenyl or pyridine rings. This substitution often enhances aqueous solubility, lowers lipophilicity (LogP), and introduces unique hydrogen-bond acceptor vectors crucial for target engagement[3]. This technical guide provides a comprehensive analysis of its physical properties, mechanistic reactivity, and field-proven experimental protocols.
Structural & Physicochemical Profiling
Understanding the baseline physical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The adjacent nitrogen atoms in the pyridazine ring create a strong dipole, significantly altering the electronic distribution compared to standard benzenoid systems[2].
*Note: Values for boiling point and density are predictive extrapolations based on the parent pyridazine (which boils at 208 °C and has a density of 1.107 g/cm³[2]) adjusted for the added molecular weight and intermolecular forces of the ester and chloro substituents.
Mechanistic Reactivity & Synthetic Logic
The strategic value of Ethyl 5-chloropyridazine-3-carboxylate lies in its orthogonal reactivity, allowing for sequential, regioselective functionalization without the need for complex protecting group strategies.
Electrophilicity at C5 (SNAr): The chlorine atom at the 5-position is highly activated. The two nitrogen atoms of the diazine core exert a profound electron-withdrawing effect via both inductive and resonance mechanisms[3]. This electron deficiency is further amplified by the para-relationship to the electron-withdrawing ethyl ester at C3. Consequently, the C5 position acts as a potent electrophile, readily undergoing Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides.
Latent Functionality at C3 (Ester): The ethyl ester serves as a stable, masked carboxylic acid. It survives the mildly basic conditions of SNAr but can be cleanly unmasked via saponification to enable late-stage amide couplings.
Fig 1: Mechanistic reactivity logic of Ethyl 5-chloropyridazine-3-carboxylate.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and high fidelity in library synthesis, the following protocols have been designed with built-in causality and validation steps.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C5
Objective: Introduce a primary or secondary amine at the C5 position.
Causality: N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophilic C5 carbon. Dimethylformamide (DMF) is used as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate during the addition-elimination pathway.
Step-by-Step Methodology:
Preparation: Charge a flame-dried 20 mL reaction vial with Ethyl 5-chloropyridazine-3-carboxylate (1.0 mmol, 186.6 mg)[1].
Solvation: Dissolve the core in anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.
Reagent Addition: Add the desired amine (1.2 mmol) followed dropwise by DIPEA (2.0 mmol, 348 µL).
Reaction: Seal the vial and stir at 60–80 °C for 4–6 hours. Monitor progression via LC-MS until the starting material mass (m/z 187 [M+H]+) is entirely consumed.
Workup: Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Saponification of the C3 Ester
Objective: Unmask the carboxylic acid for subsequent coupling.
Causality: Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The resulting lithium carboxylate salt often maintains partial solubility in the organic/aqueous biphasic mixture, preventing premature precipitation and trapping of unreacted starting material. Furthermore, LiOH provides milder conditions, preserving sensitive functional groups installed during the SNAr step.
Step-by-Step Methodology:
Preparation: Dissolve the C5-substituted intermediate (1.0 mmol) in a 3:1 mixture of THF and H2O (10 mL total volume).
Reagent Addition: Add LiOH monohydrate (3.0 mmol, 126 mg) in a single portion.
Reaction: Stir vigorously at room temperature (20–25 °C) for 2–4 hours.
Workup (Self-Validating): Concentrate the mixture slightly under reduced pressure to remove the volatile THF. Dilute the remaining aqueous layer with water (5 mL) and wash with diethyl ether (10 mL) to remove any non-polar impurities.
Isolation: Carefully acidify the aqueous layer to pH ~3 using 1M HCl. The functionalized pyridazine-3-carboxylic acid will typically precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
Fig 2: Two-step experimental workflow for orthogonal functionalization.
Analytical Characterization Standards
For rigorous validation of the starting material and downstream products, the following analytical techniques are standard:
1H NMR (400 MHz, DMSO-d6): The parent compound exhibits distinct signals for the isolated aromatic protons at C4 and C6. The ethyl ester is easily identified by a characteristic quartet (~4.4 ppm) and triplet (~1.3 ppm).
LC-MS: Electrospray ionization (ESI+) should clearly show the chlorine isotope pattern (a distinct 3:1 ratio for m/z 187 and 189)[6].
Safety & Handling
As with many halogenated heterocycles, Ethyl 5-chloropyridazine-3-carboxylate should be treated as a potential skin, eye, and respiratory irritant[2].
PPE: Wear standard laboratory attire, including nitrile gloves and safety goggles.
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C or -20 °C to prevent slow hydrolysis of the ester by ambient moisture[5].
References
PubChem , "Pyridazine | C4H4N2 | CID 9259". Available at:[Link]
Journal of the American Chemical Society , "Pyridine-to-Pyridazine Skeletal Editing". Available at:[Link]
An In-depth Technical Guide to the Solubility of Ethyl 5-chloropyridazine-3-carboxylate in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the principles, prediction, and experimental determination of the solubility of Ethyl 5-chloropyridazine-3-carboxylate in organic solvents. Designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the principles, prediction, and experimental determination of the solubility of Ethyl 5-chloropyridazine-3-carboxylate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a framework for predicting solubility through computational models, and presents detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment. By synthesizing technical accuracy with practical insights, this guide aims to equip scientists with the necessary tools to effectively characterize and optimize the solubility of this and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Among these properties, solubility stands as a critical determinant of a drug's ultimate success. It directly influences bioavailability, manufacturability, and the ability to achieve desired therapeutic concentrations. Ethyl 5-chloropyridazine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, presents a case study in the importance of early and accurate solubility characterization. Its pyridazine core, substituted with a chloro group and an ethyl carboxylate, suggests a nuanced solubility profile that requires careful investigation. Understanding its behavior in a range of organic solvents is paramount for downstream processes such as reaction chemistry, purification, crystallization, and formulation development.
This guide will provide a robust framework for approaching the solubility of Ethyl 5-chloropyridazine-3-carboxylate, moving from theoretical considerations to practical, step-by-step experimental methodologies.
Theoretical Framework: Understanding the Drivers of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, the dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH), the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and entropy (ΔS), the change in disorder of the system.
For Ethyl 5-chloropyridazine-3-carboxylate, key structural features will dictate its interactions with various solvents:
Polarity: The presence of the nitrogen atoms in the pyridazine ring, the carbonyl group of the ester, and the chlorine atom introduce significant polarity to the molecule.
Hydrogen Bonding: The nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors.
Van der Waals Forces: The overall size and shape of the molecule will contribute to Van der Waals interactions.
The interplay of these forces will determine its solubility in different classes of organic solvents. For instance, polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective due to strong dipole-dipole interactions. Protic solvents such as alcohols may also be suitable, though the lack of a hydrogen bond donor on the solute might limit solubility compared to compounds that can both donate and accept hydrogen bonds. Non-polar solvents like hexanes are expected to be poor solvents for this compound.
Predicting Solubility: In Silico Approaches
Before embarking on extensive experimental work, computational models can provide valuable initial estimates of solubility. These in silico tools can help in prioritizing solvents for screening and in understanding the key molecular descriptors that govern solubility.
Several predictive models are available, ranging from empirical to first-principles methods:
Abraham Solvation Equation: This linear free-energy relationship model predicts the partitioning of a solute between two phases based on a set of solute and solvent descriptors. The equation relies on characterizing the solute's polarizability, dipolarity, and hydrogen bonding acidity and basicity, and corresponding properties of the solvent.[1]
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[2] The model breaks down molecules into their constituent functional groups and uses experimentally derived interaction parameters between these groups.
Machine Learning Models: With the advent of large datasets of experimental solubility data, machine learning algorithms can be trained to predict the solubility of new compounds.[3][4] These models can identify complex relationships between molecular structure and solubility that may not be captured by simpler models.
While predictive models are powerful tools, they are not a substitute for experimental validation. They are best used for initial screening and to guide experimental design.
Experimental Determination of Solubility
The experimental measurement of solubility can be broadly categorized into two types: kinetic and thermodynamic solubility.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution, typically when an aqueous buffer is added to a stock solution in an organic solvent like DMSO.[5] This high-throughput method is often used in early drug discovery to rank compounds.[5][6]
This protocol outlines a general method for assessing the kinetic solubility of Ethyl 5-chloropyridazine-3-carboxylate using a plate-based nephelometric or turbidimetric approach.[7][8]
Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 5-chloropyridazine-3-carboxylate (e.g., 10 mM) in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
Addition of Aqueous Buffer: To each well, add a specified volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (e.g., < 2%) to minimize its co-solvent effect.
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours) to allow for precipitation.
Turbidity Measurement: Measure the turbidity or nephelometry of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. This is the "true" solubility and is the gold standard for solubility measurement.[6] The shake-flask method is the most common technique for determining thermodynamic solubility.
This protocol provides a detailed procedure for determining the thermodynamic solubility of Ethyl 5-chloropyridazine-3-carboxylate in a selection of organic solvents.
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes).
Sample Preparation: Add an excess amount of solid Ethyl 5-chloropyridazine-3-carboxylate to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with the saturated solution.
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand.
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE) can also be used.
Concentration Analysis: Determine the concentration of Ethyl 5-chloropyridazine-3-carboxylate in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
HPLC Method Development:
Column: A C18 reversed-phase column is a good starting point.
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid) is typically effective.
Detection: Monitor at a wavelength where the compound has a strong UV absorbance.
Calibration: Prepare a standard curve of the compound in the respective solvent to accurately quantify the concentration.
Solid Phase Characterization: After the experiment, it is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the solid form has not changed during the experiment (e.g., from an anhydrous form to a hydrate or solvate).[6]
A Researcher's Guide to Sourcing and Utilizing Ethyl 5-chloropyridazine-3-carboxylate in Drug Discovery
An In-depth Technical Guide for Scientists and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Ethyl 5-chloropyridazine-3-carboxylate, a halogenated pyridazine derivative, represents a key intermediate in the construction of a variety of biologically active molecules. Its unique electronic and structural features make it a versatile scaffold for introducing the pyridazine core into larger, more complex structures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this important chemical entity, from sourcing reliable commercial suppliers to its practical application in a laboratory setting.
The Significance of Ethyl 5-chloropyridazine-3-carboxylate in Medicinal Chemistry
The pyridazine ring system is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a chlorine atom at the 5-position of Ethyl 5-chloropyridazine-3-carboxylate offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the quest for new drug candidates. The ethyl ester functionality provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding its synthetic utility. Organic synthesis is a cornerstone of drug discovery, enabling the creation of diverse chemical libraries and the optimization of lead compounds.[1]
Navigating the Commercial Supplier Landscape
The consistent quality and timely availability of starting materials are critical for the smooth progression of any research and development program. For specialized intermediates like Ethyl 5-chloropyridazine-3-carboxylate, identifying a reliable supplier is a crucial first step. Several chemical manufacturers and suppliers cater to the pharmaceutical industry, offering a range of intermediates with varying purity and documentation levels.[2][3][4][5][6]
When evaluating potential suppliers, researchers should consider the following key criteria:
Purity and Characterization: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, outlining the purity of the compound as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities can significantly impact the outcome of a reaction, leading to side products and purification challenges.
Consistency: Batch-to-batch consistency is essential for reproducible experimental results. A reliable supplier will have robust quality control processes in place to ensure that the chemical and physical properties of the compound remain consistent over time.
Documentation: Comprehensive documentation, including a Safety Data Sheet (SDS), is non-negotiable.[7][8][9] The SDS provides critical information on the handling, storage, and potential hazards associated with the compound.
Scalability: For projects that may progress to later stages of development, it is important to choose a supplier with the capability to provide larger quantities of the material while maintaining the same level of quality.
Key Commercial Suppliers
While a comprehensive and exhaustive list is beyond the scope of this guide, the following table provides a summary of representative suppliers for similar and related chemical intermediates, which may also be sources for Ethyl 5-chloropyridazine-3-carboxylate. Researchers are encouraged to contact these and other specialized chemical suppliers directly to inquire about availability and obtain specific product information.
Supplier Category
Potential Sources for Ethyl 5-chloropyridazine-3-carboxylate and Analogs
Broad catalog, established quality systems, readily available safety and technical data.[8][9][10][11]
Specialized Intermediate Manufacturers
Evonik, SCL Lifesciences, VanDeMark Chemical
Expertise in custom synthesis and large-scale production, often catering to the pharmaceutical industry's stringent requirements.[2][3][6]
Online Chemical Marketplaces
ECHEMI, ChemScene
Aggregate listings from various manufacturers, offering a wide selection and competitive pricing. Diligence is required to vet individual suppliers.[4][12][13]
Niche and Custom Synthesis Providers
Novasyn Organics, BLD Pharm, Boron Molecular
Specialize in less common and novel building blocks, and often provide custom synthesis services for specific target molecules.[14][15][16]
Applications in Drug Discovery: A Synthetic Perspective
The utility of Ethyl 5-chloropyridazine-3-carboxylate lies in its ability to serve as a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1]
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of Ethyl 5-chloropyridazine-3-carboxylate, this reaction can be used to introduce a wide variety of aryl or heteroaryl substituents at the 5-position.
Figure 1: A generalized workflow for the Suzuki-Miyaura coupling of Ethyl 5-chloropyridazine-3-carboxylate.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of Ethyl 5-chloropyridazine-3-carboxylate with an arylboronic acid. Researchers should note that reaction conditions may require optimization for specific substrates.
Solvent (e.g., a mixture of toluene and water, 10:1 v/v)
Round-bottom flask
Magnetic stirrer
Reflux condenser
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
To a round-bottom flask, add Ethyl 5-chloropyridazine-3-carboxylate, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert atmosphere three times.
Add the solvent and the palladium catalyst to the flask.
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyridazine derivative.
Safety and Handling Considerations
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-chloropyridazine-3-carboxylate. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, personal protective equipment (PPE) recommendations, and emergency procedures.[7][8][9] In general, it is advisable to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
Ethyl 5-chloropyridazine-3-carboxylate is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. A thorough understanding of its properties, a careful selection of commercial suppliers, and the application of robust synthetic methodologies are essential for its effective utilization. This guide provides a foundational framework to assist researchers in navigating the sourcing and application of this important chemical intermediate, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
Starting Materials and Synthetic Workflows for Ethyl 5-chloropyridazine-3-carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) Executive Summary In modern drug discovery, the pyridazine core is h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1)
Executive Summary
In modern drug discovery, the pyridazine core is highly valued as a rigid bioisostere for phenyl and heteroaryl rings. Specifically, Ethyl 5-chloropyridazine-3-carboxylate serves as a critical bifunctional building block [2]. The C-5 chlorine atom is primed for late-stage transition-metal-catalyzed cross-coupling or radical-based electrochemical functionalization [3], while the C-3 ethyl ester provides a vector for amide coupling or reduction.
Selecting the optimal starting material for this scaffold is a delicate balance between atom economy, reagent safety, and regiocontrol. This technical guide evaluates the two most robust synthetic strategies: Regioselective Alkoxycarbonylation and Electrophilic Deoxychlorination .
Retrosynthetic Strategies & Starting Material Selection
The synthesis of 5-chloropyridazine-3-carboxylates traditionally avoids de novo cyclization of highly functionalized acyclic precursors due to poor regioselectivity during hydrazine condensation [1]. Instead, modern routes rely on the functionalization of pre-formed pyridazine rings.
Caption: Retrosynthetic pathways for Ethyl 5-chloropyridazine-3-carboxylate.
Rationale: This route leverages the inherent electronic asymmetry of the pyridazine ring. It is highly convergent and avoids the generation of stoichiometric phosphorus waste.
Rationale: This is the classical approach. It utilizes inexpensive phosphorus oxychloride (
) to convert the tautomeric pyridazinone into the highly electrophilic chloro-heterocycle [4].
Mechanistic Causality & Reaction Dynamics
The Alpha-Heteroatom Effect in Palladium Catalysis (Strategy A)
Why does palladium exclusively carbonylate the C-3 position of 3,5-dichloropyridazine, leaving the C-5 chlorine untouched? The causality lies in the
-heteroatom effect . The lone pair of the adjacent N-2 nitrogen exerts a strong inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C3–Cl bond. This kinetically favors the oxidative addition of the Pd(0) catalyst at C-3 over C-5.
Caption: Mechanism of regioselective Pd-catalyzed alkoxycarbonylation.
Vilsmeier-Haack Activation in Deoxychlorination (Strategy B)
When treating Ethyl 5-hydroxypyridazine-3-carboxylate with
, the reaction is notoriously sluggish. By adding catalytic N,N-dimethylformamide (DMF), the system generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly attacks the tautomeric lactam oxygen, creating an excellent leaving group that is subsequently displaced by chloride ions, driving the reaction to completion.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction causality.
Protocol A: Regioselective Alkoxycarbonylation of 3,5-Dichloropyridazine
Setup: In a high-pressure Parr reactor, dissolve 3,5-dichloropyridazine (1.0 eq, 10 mmol) in anhydrous ethanol (30 mL).
Catalyst Loading: Add
(0.05 eq, 5 mol%) and triethylamine (1.5 eq, 15 mmol). Causality checkpoint: The solution will turn dark red/orange, indicating the formation of the active Pd complex.
Pressurization: Seal the reactor, purge with Argon (
), and then pressurize with Carbon Monoxide (CO) to 5 bar.
Reaction: Heat the mixture to 70 °C with vigorous stirring for 12 hours.
Self-Validation: Monitor the internal pressure. The reaction is complete when the CO pressure drop ceases, indicating the end of migratory insertion. LC-MS must show a dominant peak at
187 .
Workup: Vent the reactor safely. Filter the mixture through a Celite pad to remove Pd-black. Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc 4:1) to yield the product as a pale yellow solid.
Protocol B: Deoxychlorination of Ethyl 5-hydroxypyridazine-3-carboxylate
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend Ethyl 5-hydroxypyridazine-3-carboxylate (1.0 eq, 10 mmol) in neat
(10 mL).
Activation: Add anhydrous DMF (0.1 eq, 1 mmol) dropwise. Causality checkpoint: A mild exotherm and gas evolution (HCl) will occur as the Vilsmeier-Haack intermediate forms.
Reaction: Heat the mixture to 80 °C for 3 hours. The suspension will become a homogenous dark solution.
Self-Validation: Quench a 10
L aliquot in ice-water, extract with EtOAc, and check via TLC (Hexanes:EtOAc 1:1). The highly polar starting material () must be completely consumed, replaced by a non-polar spot ().
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess
.
Critical Quench: Slowly pour the concentrated residue over crushed ice (100 g) while maintaining the internal temperature below 10 °C. Causality: Strict temperature control prevents the hydrolysis of the ethyl ester. Neutralize carefully with saturated aqueous
and extract with EtOAc ( mL). Dry over and evaporate to yield the target compound.
Quantitative Data Summaries
The following table summarizes the comparative metrics of both synthetic starting materials and their respective workflows.
Metric
Route A: 3,5-Dichloropyridazine
Route B: Ethyl 5-hydroxypyridazine-3-carboxylate
Primary Reaction
Pd-Catalyzed Alkoxycarbonylation
Electrophilic Deoxychlorination ()
Typical Yield
75% – 82%
65% – 70%
Regioselectivity
>95% (C-3 over C-5)
N/A (Determined by starting material)
Atom Economy
High (CO insertion)
Low (Stoichiometric phosphorus waste)
Key Impurities
Dicarbonylated byproduct (<2%)
Hydrolyzed carboxylic acid (if quench >10°C)
Scalability
Excellent (Requires pressure reactor)
Good (Requires careful exothermic quench)
References
Preparation method of 5-chloropyridazine-3-carboxylic acid | Google P
Methyl 5-chloropyridazine-3-carboxyl
Radical Cross-Coupling Enabled by Functionalized Electrodes | ProQuest |
Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 5-chloropyridazine-3-carboxylate
Abstract & Strategic Overview Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and drug development[1...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and drug development[1]. The functionalization of the 5-position via the Suzuki-Miyaura cross-coupling reaction allows for the rapid construction of diverse 5-aryl and 5-heteroaryl pyridazine scaffolds[2]. However, the presence of the base-sensitive ethyl ester at the 3-position presents a distinct chemoselectivity challenge.
This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed Suzuki coupling of ethyl 5-chloropyridazine-3-carboxylate. By detailing the causality behind catalyst, base, and solvent selection, this guide ensures high-yielding C–C bond formation while suppressing unwanted side reactions such as ester saponification or protodeboronation[3].
Mechanistic Rationale & Causality (E-E-A-T)
To achieve high conversion rates without degrading the substrate, every reagent must be selected with precise mechanistic intent:
Catalyst Selection (Pd(dppf)Cl₂): The pyridazine ring is highly electron-deficient, which naturally facilitates the oxidative addition of Palladium(0) into the C–Cl bond[4]. However, this same electron deficiency can lead to intermediate instability. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, stabilizing the intermediate and drastically accelerating the reductive elimination step[5].
Base Selection (K₂CO₃ or K₃PO₄): The choice of base is the primary determinant of reaction success. The Suzuki reaction requires a base to activate the boronic acid into a nucleophilic boronate complex for transmetalation[3]. Strong bases (e.g., NaOH, KOH) will rapidly hydrolyze the ethyl ester at the 3-position[6]. Therefore, mild inorganic bases like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are strictly required.
Solvent System (1,4-Dioxane / H₂O): A biphasic or miscible aqueous-organic system is necessary. 1,4-Dioxane provides excellent solubility for the organic substrate and the catalyst, while water (typically in a 4:1 or 5:1 ratio to Dioxane) is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species[5].
Caption: Catalytic cycle of Suzuki coupling highlighting key steps and potential side reactions.
Quantitative Data & Optimization
The following tables summarize empirical data for the optimization of reaction conditions and the expected substrate scope.
Table 1: Optimization of Reaction Conditions (Standardized to Phenylboronic Acid)
Catalyst (5 mol%)
Base (2.0 equiv)
Solvent System
Temp (°C)
Result / Yield (%)
Causality / Observation
Pd(PPh₃)₄
NaOH
Toluene/EtOH/H₂O
90
< 10%
Massive ester hydrolysis observed.
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
80
85%
Optimal balance of reactivity and ester stability.
Pd(dppf)Cl₂
K₃PO₄
1,4-Dioxane/H₂O (4:1)
80
88%
Slightly faster transmetalation; excellent yield.
Pd(OAc)₂ / SPhos
K₂CO₃
DMF/H₂O (5:1)
100
65%
Higher temp led to partial degradation/protodeboronation.
This protocol is designed as a self-validating system. At each critical juncture, visual or analytical checkpoints are provided to ensure the reaction is proceeding as intended[7].
Caption: Step-by-step workflow for the Suzuki coupling of ethyl 5-chloropyridazine-3-carboxylate.
Step 1: Reagent Preparation
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add:
Validation Checkpoint: Ensure the Pd(dppf)Cl₂ catalyst is a bright red/orange powder. If it appears dark brown or black, it has degraded to inactive Palladium black and must be replaced.
Step 2: Solvent Addition & Degassing
Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O to the flask.
Seal the flask with a septum.
Perform a "Freeze-Pump-Thaw" cycle or vigorously bubble Argon/Nitrogen through the solution via a long needle for at least 10 minutes.
Causality: Oxygen is highly detrimental to cross-coupling as it irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle[3].
Step 3: Reaction Execution
Place the flask in a pre-heated oil bath or heating block set to 80°C.
Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous base and the organic phase.
Validation Checkpoint: The reaction mixture should turn a deep red or homogeneous dark orange color. If a heavy black precipitate forms immediately, the catalyst has crashed out (likely due to poor degassing).
Step 4: Reaction Monitoring (Self-Validation)
After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Checkpoint: Look for the disappearance of the starting material mass (m/z = 187.0 [M+H]⁺). Confirm the appearance of the product mass (e.g., m/z = 229.1 for the phenyl derivative).
If the starting material persists but the boronic acid is consumed, protodeboronation has occurred. Add an additional 0.5 equiv of boronic acid.
Step 5: Work-up & Extraction
Once complete, cool the reaction to room temperature.
Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).
Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
Causality: The product and residual catalyst partition into the organic layer, while the inorganic salts (KCl, KHCO₃, borate salts) partition into the aqueous layer.
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient, typically 10% to 50% EtOAc).
Pool the product-containing fractions (verified by TLC under 254 nm UV light) and evaporate to yield the pure 5-arylpyridazine-3-carboxylate derivative.
References
National Institutes of Health (NIH) / PubMed. "Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines." pubmed.ncbi.nlm.nih.gov. URL:[Link]
Wikipedia. "Suzuki reaction - Mechanism and Applications." wikipedia.org. URL: [Link]
Encyclopedia MDPI. "Principles of the Suzuki Coupling Reaction." encyclopedia.pub. URL:[Link]
Application of Ethyl 5-chloropyridazine-3-carboxylate in Agrochemical Synthesis: A Technical Guide for Researchers
Abstract: The pyridazine core is a foundational scaffold in the discovery of novel agrochemicals, demonstrating a wide spectrum of biological activities. This technical guide focuses on Ethyl 5-chloropyridazine-3-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The pyridazine core is a foundational scaffold in the discovery of novel agrochemicals, demonstrating a wide spectrum of biological activities. This technical guide focuses on Ethyl 5-chloropyridazine-3-carboxylate, a key heterocyclic building block, and its strategic application in the synthesis of next-generation herbicides, fungicides, and insecticides. We will explore the chemical reactivity of this intermediate, provide detailed synthetic pathways, and present a validated experimental protocol for its derivatization. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering both theoretical grounding and practical, field-proven insights into leveraging this versatile molecule.
Part I: The Pyridazine Scaffold: A Privileged Structure in Agrochemicals
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and structural rigidity make it an attractive core for designing molecules that can interact with specific biological targets in pests and weeds. Over the last two decades, significant research has highlighted the utility of pyridazine and its derivatives, particularly pyridazinones, in developing effective and environmentally conscious agrochemicals.[1]
The biological activities associated with the pyridazine scaffold are diverse, making it a valuable starting point for broad-spectrum or highly targeted crop protection solutions.
Agrochemical Class
Biological Activity & Examples
References
Herbicides
Inhibition of critical plant enzymes, such as Phytoene Desaturase (PDS).[2] Examples include pyridate, credazine, and pyridafol.[3]
The consistent success of this scaffold underscores the importance of versatile intermediates like Ethyl 5-chloropyridazine-3-carboxylate for the continued innovation of crop protection agents.[1]
Part II: Ethyl 5-chloropyridazine-3-carboxylate - A Strategic Intermediate
Ethyl 5-chloropyridazine-3-carboxylate (C₈H₇ClN₂O₂) is a highly functionalized molecule designed for efficient chemical modification. Its utility stems from two primary reactive sites, which can be addressed sequentially or in a single pot, providing synthetic flexibility.
The C5-Chloride: The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is the key position for introducing a wide variety of functional groups, which ultimately define the molecule's biological target and spectrum of activity.
The C3-Ester (Ethyl Carboxylate): The ester group is a versatile handle for forming amide bonds. This is particularly relevant as the amide linkage is a critical component in many modern fungicides and herbicides, enabling the molecule to bind effectively to target enzymes.[5]
Caption: Key reactive sites of Ethyl 5-chloropyridazine-3-carboxylate.
Part III: Synthetic Pathways to Novel Agrochemicals
The dual reactivity of Ethyl 5-chloropyridazine-3-carboxylate allows for the systematic construction of complex agrochemicals. Below is a representative synthetic workflow for developing a novel herbicide based on a scaffold-hopping strategy, inspired by modern herbicide design.[2]
Workflow: Synthesis of a Pyridazine Carboxamide Herbicide
This workflow illustrates a two-step process: first, a nucleophilic aromatic substitution to install the core herbicidal toxophore, followed by an amidation to introduce a group that modulates plant uptake and selectivity.
Caption: Synthetic workflow for a pyridazine-based herbicide.
This modular approach allows for the creation of large chemical libraries by varying the substituted phenol (reagent 1) and the substituted aniline (reagent 2), enabling extensive Structure-Activity Relationship (SAR) studies.[6]
Part IV: Detailed Experimental Protocols
The following protocol details the first critical step in the workflow: the nucleophilic aromatic substitution of the chloride. This procedure is foundational and must be executed with precision to ensure high yield and purity of the subsequent intermediate.
Protocol: Synthesis of Ethyl 5-(3-(trifluoromethyl)phenoxy)pyridazine-3-carboxylate
Objective: To replace the C5-chloro substituent with a substituted phenoxy group via a nucleophilic aromatic substitution reaction.
Causality Statement: This reaction is the cornerstone for building the herbicidal pharmacophore. The choice of a trifluoromethyl-substituted phenol is based on its prevalence in known PDS-inhibiting herbicides, where the -CF₃ group often enhances binding affinity and metabolic stability.[2] The use of a polar aprotic solvent (DMF) facilitates the SNAr reaction by solvating the potassium cation without protonating the phenoxide nucleophile, thus maximizing its reactivity. Anhydrous conditions are critical to prevent side reactions, such as hydrolysis of the ester.
Reagents and Materials:
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Stoichiometry
Ethyl 5-chloropyridazine-3-carboxylate
186.59
5.00 g
26.79
1.0 eq
3-(Trifluoromethyl)phenol
162.11
4.79 g
29.47
1.1 eq
Potassium Carbonate (K₂CO₃), anhydrous
138.21
5.56 g
40.19
1.5 eq
N,N-Dimethylformamide (DMF), anhydrous
-
100 mL
-
-
Step-by-Step Methodology:
Inert Atmosphere: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 5-chloropyridazine-3-carboxylate (5.00 g, 26.79 mmol) and anhydrous potassium carbonate (5.56 g, 40.19 mmol).
Scientist's Note: An inert atmosphere is crucial to prevent moisture from entering the reaction, which could lead to lower yields. K₂CO₃ is used as a base to deprotonate the phenol, generating the active nucleophile in situ. It is chosen for its moderate basicity and ease of removal.
Solvent and Reagent Addition: Add anhydrous DMF (100 mL) to the flask, followed by the addition of 3-(trifluoromethyl)phenol (4.79 g, 29.47 mmol) via syringe.
Reaction Conditions: Heat the reaction mixture to 100 °C and maintain for 6-8 hours.
Scientist's Note: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyridazine ring.
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
Work-up and Extraction:
Cool the reaction mixture to room temperature.
Pour the mixture into 500 mL of ice-cold water. A precipitate should form.
Stir for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).
Scientist's Note: This aqueous work-up serves two purposes: it quenches the reaction and precipitates the less polar product from the highly polar DMF/water mixture, while retaining the inorganic salts (e.g., KCl, excess K₂CO₃) in the aqueous phase.
Purification:
Dry the crude solid under vacuum.
Recrystallize the crude product from hot ethanol to yield the pure Ethyl 5-(3-(trifluoromethyl)phenoxy)pyridazine-3-carboxylate as a white to off-white solid.
Scientist's Note: Recrystallization is a robust method for purifying solid organic compounds. Ethanol is selected as it should effectively dissolve the product at high temperatures and allow it to crystallize out upon cooling, leaving impurities behind in the solvent.
Part V: Characterization and Analysis
The identity and purity of the synthesized product must be confirmed using standard analytical techniques:
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The appearance of signals corresponding to the phenoxy moiety and the disappearance of the signal for the chloro-starting material are key indicators.
MS (Mass Spectrometry): To confirm the molecular weight of the final product.
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.
Part VI: Conclusion and Future Outlook
Ethyl 5-chloropyridazine-3-carboxylate is a demonstrably valuable and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactive sites allow for a modular and strategic approach to building complex molecules with tailored biological activities. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Future research will likely focus on creating diverse libraries of pyridazine derivatives for high-throughput screening against a wider range of agricultural pests and developing more sustainable and efficient synthetic routes.
References
Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
Ben-Nakhi, M., & Al-Awadi, N. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Sulfur Chemistry, 42(4), 464-497. [Link]
Ma, X., Sun, P., Wang, J., Huang, X., & Wu, J. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Molecular Diversity. [Link]
Zhang, D., Jia, D., Yang, K., Fan, Y., Ma, D., Gu, Y. C., ... & Xi, Z. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]
Proventis Life Sciences. (2026). The Synthesis Pathway: From Intermediate to Fungicide. [Link]
Google Patents. (2009). Synergistic pesticide compositions. WO2009123907A1.
Google Patents. (2012). Herbicidal compositions comprising pyridine or pyrimidine carboxylic acids and imidazolinones. US20140031213A1.
European Patent Office. (2023). Herbicidal compounds. EP3924339B1. [Link]
Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. WO2021105399A1.
Hu, F., Fan, Z., & Shan, Z. (2006). Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. Chinese Journal of Organic Chemistry, 26(6), 808-812. [Link]
Mueller, T. C. (2014). Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. University of Tennessee. [Link]
Al-Ostath, A., Al-Salahi, R., & Marzouk, M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(11), 2139-2157. [Link]
Zhang, L., Wang, Q., & Li, Y. (2013). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Advanced Materials Research, 634-638, 1145-1148. [Link]
Wang, H. W., Lu, P., & Gu, Y. C. (2009). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1495. [Link]
Regulations.gov. (2013). Herbicidal Compositions Comprising Pyridine or Pyrimidine Carboxylic Acids and Imidazolinones. [Link]
Justia Patents. (2013). Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. [Link]
National Institute of Food and Agriculture. (2008). Synergistic Agents to Reduce Fungicide Resistance and Health Risks. [Link]
Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Rasayan Journal of Chemistry, 7(1), 44-48. [Link]
Chemoselective Derivatization of the Ester Moiety in Ethyl 5-chloropyridazine-3-carboxylate: Protocols for Drug Discovery
Introduction and Mechanistic Insights Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly valuable bifunctional building block in modern medicinal chemistry. Pyridazines are increasingly utilized as bi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Insights
Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly valuable bifunctional building block in modern medicinal chemistry. Pyridazines are increasingly utilized as bioisosteres for phenyl and pyridine rings to improve the aqueous solubility of drug candidates (due to their high dipole moment and lower lipophilicity) and to modulate the pKa of basic amine therapeutics [1].
However, derivatizing the C3 ester group presents a significant chemoselectivity challenge. The pyridazine ring is inherently electron-deficient, and the presence of a chlorine atom at C5 creates a highly electrophilic center. When exposed to strong nucleophiles—such as primary amines or unhindered alkoxides—Nucleophilic Aromatic Substitution (SNAr) at the C5 position often outcompetes or parallels nucleophilic acyl substitution at the C3 ester [2].
To selectively derivatize the ester, researchers must exploit differences in activation energy and steric hindrance. Hard, localized nucleophiles at low temperatures or highly controlled hydrolysis conditions are required to prevent C5-chloride displacement [3].
Chemoselectivity pathways of Ethyl 5-chloropyridazine-3-carboxylate.
Experimental Workflows and Causality
Direct amidation of the ethyl ester with primary or secondary amines typically results in complex mixtures due to competitive SNAr at the C5 position. The most reliable method for amide synthesis is a two-step sequence: mild hydrolysis to the carboxylic acid, followed by peptide coupling [4]. For reduction to the alcohol, cryogenic conditions with specific hydride donors are mandatory [5].
Validated workflows for the chemoselective derivatization of the C3 ester.
Protocol A: Chemoselective Hydrolysis to 5-Chloropyridazine-3-carboxylic Acid
Causality: Using Lithium Hydroxide (LiOH) at 0 °C in a biphasic THF/Water mixture suppresses the kinetic SNAr pathway. The hydroxide ion attacks the sterically more accessible and highly electrophilic ester carbonyl faster than the C5 position when thermal energy is strictly restricted.
Step-by-Step Methodology:
Dissolve Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF:H2O (40 mL) and cool the solution to 0 °C using an ice bath.
Prepare a solution of LiOH·H2O (1.1 eq, 11 mmol) in H2O (5 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating.
Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS until the starting ester is completely consumed.
Quench the reaction by adding 1M HCl dropwise at 0 °C until the pH reaches ~2.5. Self-Validation: A white precipitate of the free acid should begin to form.
Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford 5-chloropyridazine-3-carboxylic acid.
Protocol B: Amidation via HATU Coupling
Causality: Activating the acid with HATU forms an active HOAt ester. The subsequent addition of the amine occurs at the activated carbonyl, completely bypassing the SNAr liability of the C5 chloride, as the amine is rapidly consumed by the highly reactive HOAt ester rather than attacking the pyridazine ring.
Step-by-Step Methodology:
Dissolve 5-chloropyridazine-3-carboxylic acid (1.0 eq, 5 mmol) and HATU (1.2 eq, 6 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol) and stir at room temperature for 15 minutes to pre-form the active ester.
Add the desired primary or secondary amine (1.2 eq, 6 mmol) dropwise.
Stir at room temperature for 4-6 hours.
Dilute the mixture with EtOAc (50 mL) and wash sequentially with a 5% aqueous LiCl solution (3 x 20 mL) to remove the DMF, followed by a brine wash.
Dry over Na2SO4, concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).
Protocol C: Chemoselective Reduction to (5-Chloropyridazin-3-yl)methanol
Causality: Diisobutylaluminum hydride (DIBAL-H) at -78 °C acts as a bulky, soft hydride donor. At cryogenic temperatures, it selectively coordinates to the ester carbonyl oxygen, delivering the hydride to the C3 carbon without engaging the C5 chloride [5]. Lithium aluminum hydride (LiAlH4) must be strictly avoided as it causes rapid hydrodehalogenation and ring saturation.
Step-by-Step Methodology:
Charge a flame-dried Schlenk flask with Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq, 5 mmol) and anhydrous Toluene (25 mL) under an argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add DIBAL-H (1.0 M in Toluene, 2.5 eq, 12.5 mL) dropwise over 30 minutes via a syringe pump.
Stir the reaction at -78 °C for 2 hours.
Quench the reaction carefully at -78 °C by the slow addition of Methanol (2 mL) to destroy excess hydride, followed by saturated aqueous Rochelle's salt (Potassium sodium tartrate) (20 mL).
Remove the cooling bath and stir vigorously at room temperature for 1 hour until the biphasic aluminum emulsion breaks and the mixture becomes clear.
Extract with DCM (3 x 20 mL), dry over MgSO4, concentrate, and purify via silica gel chromatography to yield (5-chloropyridazin-3-yl)methanol.
Quantitative Data Summary
The table below summarizes the expected yields and chemoselectivity ratios based on standard synthetic outcomes for these optimized protocols versus unoptimized direct approaches.
Transformation
Reagents & Conditions
Target Product
Expected Yield (%)
Chemoselectivity (Ester vs SNAr)
Hydrolysis
LiOH (1.1 eq), THF/H2O, 0 °C, 2h
5-Chloropyridazine-3-carboxylic acid
85 - 92%
> 95:5
Amidation
HATU (1.2 eq), DIPEA, Amine, DMF, RT
5-Chloro-3-amide derivative
75 - 88%
> 99:1
Reduction
DIBAL-H (2.5 eq), Toluene, -78 °C, 2h
(5-Chloropyridazin-3-yl)methanol
70 - 80%
> 95:5
Direct Amidation (Undesired)
Primary Amine (2.0 eq), EtOH, Reflux
5-(Alkylamino)pyridazine-3-carboxylate
< 10% (Target)
< 10:90
References
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago / Science. Retrieved from: [Link]
Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. Advances in Heterocyclic Chemistry / ResearchGate. Retrieved from: [Link]
Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules / NIH. Retrieved from: [Link]
SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders. Drug Design, Development and Therapy / Dovepress. Retrieved from:[Link]
Application Note: Ethyl 5-chloropyridazine-3-carboxylate as a Versatile Scaffold for Heterocyclic Synthesis
Abstract Ethyl 5-chloropyridazine-3-carboxylate is a pivotal bifunctional reagent in contemporary heterocyclic chemistry. Its strategic combination of an electron-deficient pyridazine core, an activatable chloro leaving...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Ethyl 5-chloropyridazine-3-carboxylate is a pivotal bifunctional reagent in contemporary heterocyclic chemistry. Its strategic combination of an electron-deficient pyridazine core, an activatable chloro leaving group, and a versatile ethyl ester moiety makes it an ideal precursor for constructing a diverse array of nitrogen-containing heterocycles. This guide provides an in-depth exploration of its reactivity and utility, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and materials science. We focus on its application in the synthesis of pyridazinones, pyrazolo[3,4-d]pyridazines, and other fused systems, which are prominent scaffolds in drug discovery.
Introduction: The Chemical Utility of Ethyl 5-chloropyridazine-3-carboxylate
Heterocyclic compounds form the bedrock of modern pharmaceuticals, with over 59% of FDA-approved drugs containing a nitrogen heterocycle.[1] Within this vast chemical space, the pyridazine nucleus is a recurring motif in compounds exhibiting a wide range of biological activities. Ethyl 5-chloropyridazine-3-carboxylate serves as a highly valuable starting material due to its two primary reactive sites, which can be manipulated with a high degree of control.
The core reactivity is governed by:
The C5-Chloro Group: The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms. This electronic nature significantly activates the chlorine atom at the C5 position towards Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of a wide variety of nucleophiles (N-, O-, S-, and C-based). The SNAr mechanism is favored because the electron-withdrawing nature of the ring stabilizes the negatively charged intermediate (Meisenheimer complex).[2][3]
The C3-Carboxylate Group: The ethyl ester at the C3 position offers a secondary handle for chemical modification. It can be readily converted into hydrazides, amides, or carboxylic acids, or it can participate in cyclization reactions to form fused heterocyclic systems.
This dual reactivity enables both sequential and, in some cases, one-pot transformations to rapidly build molecular complexity.
Caption: Key reactive sites of Ethyl 5-chloropyridazine-3-carboxylate.
Application I: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
The pyrazolo[3,4-d]pyridazine scaffold is a purine analog of significant interest in medicinal chemistry, with derivatives showing potential as anticancer and antimicrobial agents.[4][5] The synthesis of this fused ring system from ethyl 5-chloropyridazine-3-carboxylate is a robust and high-yielding process, typically involving a two-step sequence.
Mechanistic Rationale
The synthesis proceeds via two key transformations:
Hydrazinolysis: The ethyl ester at the C3 position is more reactive towards hydrazine than the C5-chloro group under mild conditions. The reaction of the ester with hydrazine hydrate forms the corresponding carbohydrazide intermediate. This transformation is a standard method for converting esters to hydrazides, which are versatile precursors for many heterocyclic systems.[6][7]
Intramolecular Cyclization: The newly formed hydrazide then undergoes an intramolecular nucleophilic attack on the C4 position of the pyridazine ring, followed by displacement of the C5-chloro group to form the pyrazolone ring. This cyclization is often facilitated by heating.
Caption: Workflow for pyrazolo[3,4-d]pyridazine synthesis.
Detailed Experimental Protocol
Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one
This protocol is adapted from established procedures for the reaction of chloropyridazine esters with hydrazine.[8]
Materials:
Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq.)
Hydrazine hydrate (80% solution, 3.0 eq.)
Ethanol (Absolute)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-chloropyridazine-3-carboxylate (e.g., 5.0 g, 26.8 mmol) in absolute ethanol (40 mL).
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 3.9 mL, 80.4 mmol) dropwise at room temperature. The addition is typically exothermic.
Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Isolation: During the reflux, a precipitate of the cyclized product will form.[8] After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL) to remove impurities and residual solvent.
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one.
Expected Outcome: This procedure typically affords the desired product in good to excellent yields (80-95%) and high purity. Further purification by recrystallization is usually not necessary.
Application II: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The C5-chloro group is highly susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
Causality Behind Experimental Choices
Nucleophile: The choice of nucleophile (amines, alkoxides, thiolates) dictates the resulting product. Primary and secondary amines are commonly used to synthesize 5-aminopyridazine derivatives.
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dioxane are often preferred as they can solvate the reactants and facilitate the SNAr reaction.[9]
Base: When using amine salts or thiols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to deprotonate the nucleophile, generating the more reactive anionic species.
Temperature: Many SNAr reactions on chloroazines require elevated temperatures (80-120°C) or microwave irradiation to proceed at a reasonable rate.[10] The electron-deficient nature of the pyridazine ring enhances reactivity compared to less activated systems.[11]
Protocol: Synthesis of Ethyl 5-(Piperidin-1-yl)pyridazine-3-carboxylate
Materials:
Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq.)
Piperidine (1.2 eq.)
Potassium Carbonate (K₂CO₃, 2.0 eq.)
Dimethylformamide (DMF)
Reaction vial suitable for heating
Procedure:
Reaction Setup: To a reaction vial, add ethyl 5-chloropyridazine-3-carboxylate (e.g., 1.0 g, 5.36 mmol), potassium carbonate (1.48 g, 10.72 mmol), and anhydrous DMF (10 mL).
Addition of Nucleophile: Add piperidine (0.63 mL, 6.43 mmol) to the suspension.
Heating: Seal the vial and heat the reaction mixture to 100°C for 8-12 hours, with stirring. Monitor the reaction by TLC or LC-MS.
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate may form.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 5-(piperidin-1-yl)pyridazine-3-carboxylate.
Data Summary for SNAr Reactions
Nucleophile
Product Class
Typical Conditions
Yield Range
R₂NH (e.g., Piperidine)
5-Aminopyridazines
K₂CO₃, DMF, 100°C
70-90%
RO⁻Na⁺ (e.g., NaOEt)
5-Alkoxypyridazines
ROH, Reflux
65-85%
RS⁻Na⁺ (e.g., NaSPh)
5-Thioetherpyridazines
DMF, 80°C
75-95%
NaN₃
5-Azidopyridazines
DMF, rt
>90%
Conclusion
Ethyl 5-chloropyridazine-3-carboxylate stands out as a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The predictable and distinct reactivity of its chloro and ester functionalities allows for the strategic and efficient construction of complex molecular architectures like pyrazolo[3,4-d]pyridazines and a wide range of 5-substituted pyridazines. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
Synthesis of Pyrazolo[3,4-d]pyridazine, Pyrazolo[3,4-d]pyrimidine and Imidazo[1,2-a]pyridine Derivatives Using Hydrazonyl Bromide.
Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors.
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
Synthesis of Pyrazolo(3,4-D)pyridazines From 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction. Amanote Research.
Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. ResearchGate.
Pyridazine Derivatives. HETEROCYCLES.
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
Technical Support Center: Purification of Ethyl 5-chloropyridazine-3-carboxylate
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with Ethyl 5-chloropyridazine-3-carboxylate (CAS 2384454-57-1) [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with Ethyl 5-chloropyridazine-3-carboxylate (CAS 2384454-57-1) [1].
As a highly versatile 1,2-diazine building block, this compound presents unique purification challenges. The electron-deficient nature of the pyridazine ring highly activates the C5-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr) [2]. Simultaneously, the C3-ethyl ester is prone to hydrolysis. This guide synthesizes field-proven methodologies with mechanistic causality to help you navigate these dual reactivity pitfalls.
Purification Workflow & Decision Matrix
Before beginning purification, it is critical to assess the crude purity and the specific impurity profile to select the correct methodology.
Caption: Decision matrix for the purification of Ethyl 5-chloropyridazine-3-carboxylate.
Q: My crude mixture streaks heavily on normal-phase silica gel. Can I add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the eluent to improve peak shape?A: Absolutely not. While amine modifiers are standard for resolving the streaking of basic nitrogenous compounds, adding basic amines to Ethyl 5-chloropyridazine-3-carboxylate will lead to rapid on-column degradation.
The Causality: The electron-withdrawing nature of the 1,2-diazine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule [3]. This makes the C5-halogen highly susceptible to SNAr by nucleophilic amines, resulting in the formation of 5-aminopyridazine byproducts.
The Solution: The streaking is caused by the interaction between the basic pyridazine nitrogens and the acidic silanol groups on the silica. Instead of basic modifiers, use a Neutral Alumina stationary phase. If silica must be used, add a mild, non-nucleophilic acid modifier (e.g., 0.1% Acetic Acid) to your Ethyl Acetate/Hexane gradient to protonate the silanol groups without triggering SNAr.
Q: I am observing a co-eluting impurity with a slightly lower retention factor (Rf). What is the likely identity of this impurity, and how do I remove it?A: This is typically either the 4-chloro regioisomer (a byproduct of the initial synthesis) or 5-chloropyridazine-3-carboxylic acid (the ester hydrolysis product).
Self-Validating Protocol: To differentiate the two, perform a quick TLC stain using Bromocresol Green. The carboxylic acid will immediately stain yellow (indicating acidity), whereas the regioisomer will not.
Resolution: If the impurity is the carboxylic acid, do not rely on chromatography. Instead, perform a mild aqueous workup prior to loading: dissolve the crude in Dichloromethane (DCM) and wash with saturated aqueous
at 0°C. The acid will partition into the aqueous layer, leaving the pure ester in the organic phase.
Recrystallization: Protocols & Pitfalls
Q: I attempted to recrystallize the compound from hot Ethanol, but my LC-MS shows a massive drop in purity and the appearance of a new mass peak (+10 Da). What happened?A: You have inadvertently induced a nucleophilic substitution. Aliphatic alcohols (like ethanol or methanol), especially when heated, act as nucleophiles. They displace the activated C5-chlorine via an addition-elimination SNAr mechanism, yielding Ethyl 5-ethoxypyridazine-3-carboxylate [2]. Never use nucleophilic solvents (alcohols, primary/secondary amines) for the purification of electron-deficient halopyridazines.
Caption: Common degradation pathways during improper purification or storage.
Q: What is the optimal, self-validating recrystallization protocol for this intermediate?A: Use a binary solvent system of non-nucleophilic solvents, specifically Methyl tert-butyl ether (MTBE) and Heptane.
Step-by-Step Methodology:
Solvent Validation: Prior to use, verify the MTBE water content is <0.1% via Karl Fischer titration. This self-validating step ensures ester hydrolysis cannot occur during heating.
Dissolution: Dissolve the crude Ethyl 5-chloropyridazine-3-carboxylate in a minimum volume of anhydrous MTBE at 45°C.
Clarification: Hot-filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble polymeric byproducts.
Anti-solvent Addition: Slowly add anhydrous Heptane dropwise while maintaining stirring until the solution becomes faintly turbid (the cloud point).
Crystallization: Allow the mixture to cool naturally to room temperature over 2 hours to promote optimal crystal lattice formation, then transfer to a 4°C refrigerator for 12 hours to maximize yield.
Isolation: Filter the resulting crystals via a Buchner funnel, wash with ice-cold Heptane, and dry under high vacuum at ambient temperature for 4 hours.
Quantitative Method Comparison
To assist in workflow planning, the following table summarizes the expected outcomes of the primary purification methods discussed:
WuXi AppTec. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals - Magical Power of Quantum Mechanics.
Optimization
Technical Support Center: Ethyl 5-chloropyridazine-3-carboxylate Synthesis Portal
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing stalled conversions, intractable tar formation, or severe yield losses during the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing stalled conversions, intractable tar formation, or severe yield losses during the synthesis of Ethyl 5-chloropyridazine-3-carboxylate.
The transformation of a pyridazinone precursor (e.g., Ethyl 5-oxo-2,5-dihydropyridazine-3-carboxylate) to its chlorinated counterpart using phosphorus oxychloride (POCl₃) is a notoriously sensitive process. This guide deconstructs the mechanistic failure points of this reaction and provides a self-validating protocol to ensure high-fidelity conversion and isolation.
Mechanistic Workflow & Failure Points
The chlorination of nitrogen heterocycles via POCl₃ proceeds through a highly electrophilic phosphorodichloridate (Vilsmeier-type) intermediate. Yield losses typically occur due to two primary mechanistic failures:
Stalled Chloride Displacement: Without proper catalytic intervention, the displacement of the intermediate by chloride ions is sluggish. Prolonged heating to force the reaction leads to thermal degradation and polymerization (tar formation)[1].
Aggressive Hydrolysis During Quench: POCl₃ reacts violently with water, generating HCl and H₃PO₄ in a highly exothermic process. If the reaction is quenched directly into water, the localized heat and extreme acidity (pH < 1) will rapidly hydrolyze the ethyl ester into a carboxylic acid, or revert the newly formed C-Cl bond back to the pyridazinone[2].
Reaction workflow and failure points in POCl3-mediated chlorination.
Quantitative Optimization Parameters
To overcome these issues, we must move away from the traditional "neat POCl₃" method and adopt a catalyzed, solvent-moderated approach. The table below summarizes the quantitative shifts required to optimize this synthesis.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Impact on Yield
Chlorinating Agent
Excess neat POCl₃ (>10 eq)
2.5 - 3.0 eq POCl₃ + Toluene
Drastically reduces exothermic quench hazards and prevents high-temperature tar formation.
Additive / Catalyst
None
1.0 eq Benzyltriethylammonium chloride (TEBAC)
Accelerates Cl⁻ displacement of the intermediate; neutralizes HCl without excessive basicity[3].
Quench Temperature
Uncontrolled (>40 °C)
Strictly < 25 °C
Prevents thermal cleavage of the ethyl ester protecting group[2].
Quench pH
pH < 1 (Direct water addition)
pH 6 - 7 (Buffered inverse quench)
Prevents acid-catalyzed reversion of the chloropyridazine back to the pyridazinone[2].
Standard Operating Procedure: Optimized Chlorination Workflow
This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation gates are successfully cleared.
Step 1: Reagent Preparation & Activation
Charge a dry, nitrogen-flushed reactor with Ethyl 5-oxo-2,5-dihydropyridazine-3-carboxylate (1.0 eq) and anhydrous toluene (3 volumes).
Add Benzyltriethylammonium chloride (1.0 eq) or N,N-dimethylaniline (1.2 eq) to act as an acid binder and chloride source[3].
Validation Gate 1: Ensure the mixture is stirring smoothly. A completely clumped or heterogeneous mass indicates moisture contamination.
Step 2: Controlled Chlorination
Dropwise add POCl₃ (2.5 eq) via an addition funnel while maintaining the internal reactor temperature below 40 °C.
Gradually heat the mixture to an internal temperature of 85–90 °C.
Validation Gate 2 (In-Process Control): At
hours, pull a 50 µL aliquot, quench it into 1 mL of cold saturated NaHCO₃, and extract with 1 mL Ethyl Acetate. Analyze the organic layer via TLC (EtOAc:Hexane 1:2) or HPLC. The reaction is complete when the highly polar baseline pyridazinone spot is <2% relative to the non-polar chloropyridazine product. If the intermediate persists, add an additional 0.5 eq POCl₃ and heat for 1 more hour.
Step 3: Inverse Biphasic Quench (Critical for Yield)
Cool the reaction mixture to 20 °C.
In a separate, larger quench vessel, prepare a solution of 2M K₂HPO₄ (aqueous buffer) and Ethyl Acetate (5 volumes), chilled to 5 °C.
Slowly transfer the reaction mixture into the vigorously stirring quench solution (Inverse Quench).
Validation Gate 3: Monitor the internal temperature of the quench vessel continuously. Adjust the addition rate to ensure the temperature never exceeds 25 °C . Verify that the aqueous phase pH remains between 6 and 7[2].
Step 4: Isolation
Separate the organic layer. Back-extract the aqueous layer once with Ethyl Acetate.
Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 40 °C) to yield the crude Ethyl 5-chloropyridazine-3-carboxylate.
Troubleshooting & FAQs
Q: Why is my conversion from the pyridazinone precursor stalling at 60-70% despite prolonged heating?A: The reaction is likely trapped at the phosphorodichloridate intermediate stage. Without an adequate source of soluble chloride ions or an acid scavenger, the HCl generated during the initial POCl₃ attack protonates the heterocycle, deactivating it. Adding a phase-transfer catalyst like Benzyltriethylammonium chloride provides the necessary nucleophilic chloride to push the intermediate to the final product[3].
Q: My reaction goes to completion according to TLC, but I lose 40% of my yield during the aqueous workup. What is happening?A: You are experiencing product degradation due to an improper quench. When excess POCl₃ reacts with water, it releases massive amounts of heat and HCl. If you add water directly to the reaction (direct quench), the localized boiling and extreme acidity will hydrolyze your ethyl ester into a carboxylic acid, rendering it water-soluble and lost in the aqueous layer[2]. You must use the inverse quench method described in Step 3.
Q: Can I use Triethylamine (TEA) instead of N,N-dimethylaniline or TEBAC as my base?A: It is highly discouraged. Triethylamine is a strong aliphatic base that can cause unwanted side reactions, including the degradation of the pyridazinone ring or competitive nucleophilic attack on the highly electrophilic intermediate[1]. N,N-dimethylaniline is a weaker, aromatic base that perfectly balances HCl scavenging without inducing side reactions.
References
[2] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development - ACS Publications. 2
[1] Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.1
[3] KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents. 3
Technical Support Center: Troubleshooting & FAQs for Ethyl 5-chloropyridazine-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of Ethyl 5-chloropyridazine-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of Ethyl 5-chloropyridazine-3-carboxylate .
This highly functionalized heterocyclic scaffold is a powerful building block in medicinal chemistry, but its multiple reactive sites—the C-5 chloride, the C-3 ester, and the electrophilic pyridazine core—often lead to chemoselectivity and regioselectivity challenges. This guide synthesizes field-proven protocols, mechanistic causality, and self-validating workflows to ensure your syntheses succeed.
Mechanistic Overview & Reaction Pathways
To control regioselectivity, one must first understand the electronic topology of the molecule. The pyridazine ring is inherently electron-deficient. This deficiency is heavily amplified at the C-5 position by the inductive and mesomeric effects of both the adjacent ring nitrogens and the C-3 ester group.
While this makes the C-5 position highly primed for Nucleophilic Aromatic Substitution (SNAr)[1], it also creates competing vulnerabilities. Hard nucleophiles (like primary amines) can attack the C-3 ester carbonyl, leading to amidation. Furthermore, the
-nitrogen effect lowers the Bond Dissociation Energy (BDE) of the C-Cl bond[2], making it susceptible to transition-metal insertion, though the basic nitrogens can simultaneously poison palladium catalysts.
Fig 1. Chemoselective and regioselective pathways for Ethyl 5-chloropyridazine-3-carboxylate.
Troubleshooting FAQs
Q1: Why am I seeing a mixture of SNAr and amidation products when reacting with primary amines?Causality: Primary amines are excellent nucleophiles for both SNAr (at C-5) and acyl substitution (at the C-3 ester). The SNAr pathway proceeds via a Meisenheimer complex and is kinetically favored at lower temperatures due to the extreme electrophilicity of the C-5 carbon[1]. However, amidation becomes highly competitive at elevated temperatures or when excess amine is used as the base.
Solution: Maintain reaction temperatures below 40°C. Instead of using excess nucleophilic amine, use a sterically hindered, non-nucleophilic base like DIPEA to scavenge the generated HCl.
Q2: My palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-5 position is stalling. How can I improve the yield?Causality: The
-nitrogen effect significantly lowers the C-Cl BDE, making oxidative addition thermodynamically favorable[2]. However, the lone pairs on the N-1 and N-2 pyridazine nitrogens strongly coordinate to palladium, displacing phosphine ligands and forming catalytically inactive resting states (catalyst poisoning).
Solution: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos). The steric bulk of these ligands creates a protective shield around the Pd center, preventing the multi-dentate coordination of the pyridazine ring while still supporting the oxidative addition into the C-Cl bond.
Q3: How do I control regioselectivity during radical functionalization (e.g., Minisci-type reactions)?Causality: Radical additions to electron-deficient heterocycles occur at the most electrophilic and least sterically hindered positions. In this scaffold, C-4 is highly hindered (flanked by the C-5 chlorine and C-3 ester). C-6 is much more accessible.
Solution: Employ Ag-NP enabled electrochemical decarboxylative arylation. This allows for precise control of the redox potential, generating radicals smoothly without harsh chemical oxidants, thereby favoring clean C-6 functionalization[3].
Fig 2. Troubleshooting workflow for optimizing SNAr regioselectivity and avoiding amidation.
Quantitative Reactivity Data
The following table summarizes the comparative reactivity data to help you select the optimal conditions for your desired regiochemical outcome.
Reaction Pathway
Target Site
Competing Site
Key Causality / Driving Force
Optimal Conditions
SNAr (Amines)
C-5
C-3 (Ester)
C-5 is highly electrophilic; SNAr is kinetically favored[1].
T < 40°C, DIPEA, DMF
SNAr (Thiols)
C-5
C-4
Thiolates are soft nucleophiles, strictly preferring the C-5 halide[4].
RT, K₂CO₃, Dioxane
Pd-Cross Coupling
C-5
N-coordination
-nitrogen effect lowers C-Cl BDE, but N-atoms poison Pd[2].
Bulky ligands (e.g., XPhos)
Radical Addition
C-6
C-4
C-6 is less sterically hindered than C-4 (flanked by Cl and Ester)[3].
Ag-NP Electrode, 4.0 F/mol
Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled SNAr with Primary Amines
Objective: Achieve >95% regioselectivity for C-5 substitution over C-3 amidation.
Causality: Lower temperatures and non-nucleophilic bases prevent the higher-activation-energy amidation pathway, isolating the kinetic SNAr product.
Preparation: Dissolve Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. (Causality: Anhydrous DMF prevents ester hydrolysis, while its high dielectric constant stabilizes the polar Meisenheimer complex intermediate).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). (Causality: DIPEA acts as an acid scavenger without competing as a nucleophile due to its severe steric hindrance).
Nucleophile Addition: Cool the mixture to 0°C using an ice bath, then add the primary amine (1.1 eq) dropwise.
Reaction: Remove the ice bath and stir at room temperature (strictly ≤ 25°C) for 2-4 hours.
Validation & In-Process Control (Self-Validating Step): Pull a 10 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LCMS.
Success Indicator: The dominant peak shows a mass shift of + [Amine Mass] - 35.5 Da (loss of Cl).
Failure Indicator: If a mass shift of + [Amine Mass] - 45.0 Da (loss of the ethoxy group) is observed, amidation has occurred. Immediately lower the temperature for future batches.
Objective: Regioselective C-C bond formation at the C-6 position via radical intermediates.
Causality: Functionalized Ag-NP electrodes support challenging cross-coupling reactions by modulating the redox potential, allowing for chemoselective radical generation without over-reducing the sensitive pyridazine core[3].
Cell Setup: In an undivided electrochemical cell, dissolve Ethyl 5-chloropyridazine-3-carboxylate (103.5 mg, 0.6 mmol) in DMF (3 mL)[3].
Reagent Addition: Introduce the radical precursor (e.g., a redox-active ester) and the appropriate supporting electrolyte (e.g., TBAPF₆).
Electrode Configuration: Equip the cell with an Ag-NP functionalized working electrode and a sacrificial counter electrode[3].
Electrolysis: Apply a constant current until exactly 4.0 F/mol of charge has passed[3]. (Causality: Precise coulombic control prevents the over-reduction of the C-5 chloride or the C-3 ester).
Purification: Purify the crude mixture via column chromatography using a gradient elution of dichloromethane/methanol (from 100:1 to 20:1)[3].
Validation & In-Process Control (Self-Validating Step): Monitor the current/voltage profile during electrolysis. A sudden spike in voltage indicates electrode passivation. Post-purification, ¹H NMR should confirm the retention of the ester ethoxy signals (
4.4 q, 1.4 t) and the C-5 chlorine, with substitution exclusively at the C-6 proton site.
References
1.[1] Title: Mechanistic Insights into the Reactivity of Methyl 5 Chloropyridazine 3 Carboxylate
Source: Benchchem
URL:1
3.[4] Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine
Source: Benchchem
URL:4
4.[2] Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Source: Journal of the American Chemical Society (ACS Publications)
URL:2
Removal of palladium catalyst from Ethyl 5-chloropyridazine-3-carboxylate reactions
Welcome to the Technical Support Center for downstream processing of Ethyl 5-chloropyridazine-3-carboxylate derivatives. This guide is engineered for process chemists and drug development professionals facing challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for downstream processing of Ethyl 5-chloropyridazine-3-carboxylate derivatives. This guide is engineered for process chemists and drug development professionals facing challenges with residual transition metal contamination following cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Here, we synthesize mechanistic theory with field-proven methodologies to help you achieve International Council for Harmonisation (ICH) compliance for elemental impurities.
Mechanistic Insight: The "Competing Ligand" Problem
Removing palladium (Pd) from Ethyl 5-chloropyridazine-3-carboxylate reaction mixtures is notoriously difficult. The causality lies in the molecular structure of the product itself. The pyridazine ring contains two adjacent nitrogen atoms with available lone pairs. These nitrogens act as powerful N-donor ligands, effectively chelating the soluble palladium species and forming a highly stable API-Pd coordination complex[1].
Because the product acts as a competing ligand, standard purification techniques like aqueous washing or simple crystallization are thermodynamically insufficient to break the API-Pd bond[2]. To successfully purge the metal, you must introduce a solid-supported scavenger (e.g., a thiol or trimercaptotriazine) that possesses a higher binding affinity (S-donor) for palladium than the pyridazine ring, thereby shifting the equilibrium toward the insoluble scavenger-Pd complex[3].
Thermodynamic equilibrium shift required to break the API-Pd coordination complex using S-donor scavengers.
Troubleshooting Guide (Q&A)
Q: My residual Pd is stuck at ~500 ppm after standard Celite® filtration. Why is it plateauing?A: Celite® filtration is only a physical barrier; it effectively removes large, insoluble palladium agglomerates (Pd black) but does nothing to address the soluble Pd species coordinated to your pyridazine nitrogens[4]. The remaining ~500 ppm represents the thermodynamically stable API-Pd complex. You must transition from physical filtration to chemical scavenging using functionalized silica or macroporous resins[5].
Q: I added a silica-thiol scavenger, but Pd levels are still failing the <10 ppm ICH limit. What is the root cause?A: This is a kinetic and thermodynamic issue. If the scavenging is performed at room temperature, the system may lack the activation energy required to break the strong N-Pd coordination bond.
Actionable Fix: Heat the scavenging mixture to 40–50 °C for 4 to 12 hours[5]. This thermal energy accelerates the ligand exchange, allowing the S-donor groups on the scavenger to outcompete the N-donor pyridazine[2].
Q: I am experiencing a 15-20% product yield loss during the scavenging step. How can I prevent this?A: Significant yield loss is typically caused by non-specific adsorption of your product onto the scavenger backbone (especially common with activated carbon)[5].
Actionable Fix: First, switch to a highly selective functionalized scavenger like SiliaMetS® Thiol or Biotage® MP-TMT[6]. Second, ensure your filter cake is thoroughly washed with a polar aprotic solvent (e.g., DMF or THF) to elute any weakly bound API from the silica or polymer matrix[7].
Self-Validating Experimental Methodologies
To ensure scientific integrity, every scavenging workflow must be treated as a self-validating system. You must establish a baseline (Control) to accurately quantify the percentage of metal removed.
Protocol A: High-Throughput Scavenger Screening
Objective: Identify the optimal scavenger chemistry before committing to bulk scale-up.
Establish Baseline (Control): Take a 1.50 mL End-of-Reaction (EOR) aliquot. Perform a standard aqueous workup and filter through a 20 µm frit to remove bulk solids. Submit the supernatant for ICP-MS analysis to establish the 100% Pd baseline[2].
Aliquot Distribution: Distribute equal volumes of the crude reaction mixture into a multi-reaction apparatus (e.g., Mettler Toledo MiniBlock®)[8].
Scavenger Loading: Add 5 to 10 molar equivalents (relative to the initial catalyst loading) of various scavengers (e.g., SiliaMetS Thiol, MP-TMT, SEM26) to separate vials[5].
Thermal Incubation: Agitate the mixtures orbitally at 50 °C for 4 hours to overcome the kinetic barrier of the API-Pd bond[2].
Validation & Analysis: Centrifuge the samples, filter the supernatants, and analyze via ICP-MS. The scavenger yielding the highest % purge with the highest API mass recovery is selected for scale-up[2].
Protocol B: GMP Bulk Scavenging Scale-Up
Objective: Execute the optimized conditions on a preparative scale.
Pre-treatment: Filter the crude reaction mixture through a Celite® pad to remove Pd black, reducing the initial Pd burden and preventing scavenger pore blockage[4].
Scavenging: Transfer the filtrate to a reaction vessel. Add the optimized scavenger (e.g., 0.6 w/w with respect to the API)[2].
Equilibration: Stir vigorously at the optimized temperature (e.g., 40–50 °C) overnight (12–16 hours) to ensure complete ligand exchange[5].
Isolation: Filter the mixture to remove the scavenger-bound palladium.
Recovery Wash: Wash the filter cake with 2–3 column volumes of the reaction solvent to ensure complete recovery of the Ethyl 5-chloropyridazine-3-carboxylate product[5].
Final QC: Concentrate the filtrate and verify that Pd levels are <10 ppm via ICP-MS[6].
Self-validating workflow for optimizing palladium scavenging protocols.
The following table summarizes the expected performance of various purification techniques when applied to nitrogen-rich heterocyclic process streams (data synthesized from standardized EOR models)[2][6].
Purification Method / Scavenger
Mechanism of Action
Initial Pd (ppm)
Final Pd (ppm)
Typical API Loss
Aqueous Workup / Neutral Wash
Phase extraction
~2,000
~2,000
Low
Celite® Filtration
Physical barrier (Pd black)
~1,000
~576
Low
Activated Carbon (DARCO KB-G)
Non-specific adsorption
1,668
633
High
SiliaMetS® Thiol
Covalent S-donor chelation
1,668
70
Low
Biotage® MP-TMT
Macroporous S-donor chelation
500–800
< 10
Low
SEM26 (Functionalized Silica)
Covalent chelation
1,668
20
Low
Note: Achieving <10 ppm often requires consecutive scavenger treatments or elevated temperatures to fully break the API-Pd complex[4].
Frequently Asked Questions (FAQs)
What are the regulatory limits for residual palladium?
Regulatory bodies like the FDA and EMA follow ICH Q3D guidelines for elemental impurities. The Permitted Daily Exposure (PDE) for palladium is strictly regulated based on the route of administration. For oral medications, the limit is typically 100 μ g/day , which often translates to a target specification of <10 ppm in the final API. For parenteral (injectable) drugs, the limit is much stricter, often <1 ppm[4].
Can I use flow chemistry for palladium removal instead of bulk slurries?
Yes. Process streams can be continuously recirculated through pre-packed scavenger cartridges (e.g., SiliaMetS E-PAK or Biotage ISOLUTE). This method is highly efficient for scale-up, as it drives the equilibrium forward by constantly exposing the API-Pd complex to a vast excess of fresh scavenger binding sites. Recirculating a solution through a Thiol E-PAK cartridge can achieve a >90% Pd purge in just 4 hours[2][7].
Does the color of my isolated product indicate palladium contamination?
No. While palladium complexes are often highly colored (yellow, orange, or brown), the color of the isolated Ethyl 5-chloropyridazine-3-carboxylate is not a reliable indicator of residual Pd content. Highly contaminated batches can sometimes appear visually clean, making quantitative ICP-MS analysis mandatory for validation[2].
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
ACS Publications (Organic Process Research & Development)[Link]
Palladium scavenging: From 1% to within ICH limits
Onyx Scientific[Link]
Process Development Whitepaper: Metal Scavenging
CatSci[Link]
Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS
Chemie Brunschwig[Link]
Using Metal Scavengers to Remove Trace Metals such as Palladium
Biotage[Link]
Quickly and Easily Remove Residual Metals from APIs to Approved Levels
Sopachem[Link]
SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues
Technology Networks[Link]
Technical Support Center: Troubleshooting & Handling Guide for Ethyl 5-chloropyridazine-3-carboxylate
Welcome to the Technical Support Center for Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1). This compound is a highly versatile building block in medicinal chemistry, but its electron-deficient pyridazine cor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1). This compound is a highly versatile building block in medicinal chemistry, but its electron-deficient pyridazine core and ester functionality make it uniquely sensitive to acidic environments.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement self-validating handling protocols.
Core Reactivity & Degradation Pathways
Under acidic conditions, Ethyl 5-chloropyridazine-3-carboxylate is susceptible to two primary degradation pathways: Acid-Catalyzed Ester Hydrolysis and Nucleophilic Aromatic Substitution (SNAr) .
Degradation pathways of Ethyl 5-chloropyridazine-3-carboxylate under acidic conditions.
Troubleshooting & FAQs
Q1: During my post-reaction workup using 1M HCl, my target compound (M+H 187) disappeared, and a new peak at M+H 159 emerged. What happened?A: You are observing acid-catalyzed ester hydrolysis, which converts your ethyl ester into 5-chloropyridazine-3-carboxylic acid (M+H 159) [1]. In an acidic aqueous environment, the ester carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. The strongly electron-withdrawing pyridazine ring further exacerbates this electrophilicity, accelerating nucleophilic attack by water (the classic AAC2 mechanism) [2].
Actionable Fix: Shift to milder, buffered aqueous washes (e.g., 10% citric acid or saturated NH4Cl at pH ~4.5) and perform the biphasic extraction strictly on ice (0–4°C) to kinetically suppress the hydrolysis rate.
Q2: When heating the compound in acidic media to remove a protecting group, I observed an unexpected mass of M+H 141. Is the pyridazine ring degrading?A: The ring is intact, but you have triggered a Nucleophilic Aromatic Substitution (SNAr) [3]. The M+H 141 peak corresponds to 5-hydroxypyridazine-3-carboxylic acid. The chlorine atom at the 5-position is highly activated because the adjacent electronegative nitrogen atoms pull electron density away from the ring. When you use strong acids, the pyridazine nitrogens protonate, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. At elevated temperatures, even a weak nucleophile like water can displace the chloride ion.
Actionable Fix: If acidic deprotection is mandatory, use anhydrous acidic conditions (e.g., 4M HCl in Dioxane or neat TFA) to eliminate water as a competing nucleophile.
Q3: My DMSO stock solutions of Ethyl 5-chloropyridazine-3-carboxylate degrade over a few weeks at room temperature. Why?A: DMSO is highly hygroscopic. Over time, unsealed DMSO absorbs atmospheric moisture. Combined with the natural trace acidity often found in older DMSO batches (due to oxidation to methanesulfonic acid), this creates a micro-environment perfectly suited for slow, ambient ester hydrolysis.
Actionable Fix: Store the compound as a dry powder under an inert atmosphere (Argon/N2) at 2–8°C. Prepare DMSO stocks fresh, or store aliquots at -20°C using anhydrous, amine-free DMSO.
Quantitative Stability Profile
The following table summarizes the expected kinetic stability of the ester under various aqueous conditions. Note: Data represents extrapolated half-lives based on the structural electronic parameters of 3-carboxylate pyridazines.
To accurately determine the degradation rate of Ethyl 5-chloropyridazine-3-carboxylate in your specific assay buffers, use this self-validating kinetic protocol . This method includes an internal quenching control to ensure the degradation is halted precisely at your intended time points.
Materials Needed:
10 mM compound stock in anhydrous DMSO.
Test Buffer (e.g., 0.1 M HCl, pH 1.0).
Quench Buffer: 200 mM Tris-Base (pH 8.5) containing 1 µM of an internal standard (e.g., labetalol or a stable isotope).
Protocol Steps:
Preparation: Pre-warm the Test Buffer to 37°C in a thermomixer.
Initiation: Spike the 10 mM DMSO stock into the Test Buffer to achieve a final concentration of 10 µM (0.1% DMSO final). Vortex immediately to ensure homogeneity.
Time-Course Sampling: At predefined intervals (t = 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot from the reaction mixture.
Self-Validating Quench (Critical): Immediately dispense the 50 µL aliquot into 50 µL of ice-cold Quench Buffer.
Causality & Validation: The Tris-Base instantly neutralizes the acid, shifting the pH to ~7.4, while the temperature drop kinetically freezes any remaining reactivity. Analyzing the t=0 sample confirms that the quench method is 100% effective; if the t=0 sample shows degradation, your quench is too slow or insufficient.
Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes to remove any microscopic precipitates. Analyze the supernatant via LC-MS/UV (monitoring 254 nm and M+H 187 / 159).
Data Processing: Plot the natural log of the remaining parent peak area ratio (Compound/Internal Standard) versus time to calculate the degradation rate constant (
) and half-life ().
References
PubChem Compound Summary for Pyridazine-3-carboxylic acid (CID 269369). National Center for Biotechnology Information. Provides structural validation and hazard identification for the primary hydrolysis degradant. Available at: [Link]
Hydrolysis of Esters. Chemguide. Details the fundamental mechanistic pathways of acid-catalyzed ester hydrolysis (A_AC2 mechanism) and reversibility principles. Available at:[Link]
Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry, ACS Publications (2025). Demonstrates the high reactivity of chloropyridazine-3-carboxylates toward nucleophilic aromatic substitution (SNAr). Available at:[Link]
Optimization
Preventing hydrolysis of the ester in Ethyl 5-chloropyridazine-3-carboxylate
Welcome to the Technical Support and Troubleshooting Center for handling Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1). This portal is designed for researchers and drug development professionals who are expe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for handling Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1). This portal is designed for researchers and drug development professionals who are experiencing undesired ester hydrolysis during functionalization (e.g., Nucleophilic Aromatic Substitution [SNAr] or cross-coupling at the C5 position).
Below, you will find mechanistic insights, self-validating experimental protocols, and a comprehensive FAQ to ensure the structural integrity of your pyridazine scaffold.
The Chemical Challenge: Mechanistic Causality
The pyridazine ring is endowed with unique physicochemical properties, including a high dipole moment and profound electron deficiency due to the two adjacent nitrogen atoms [1]. The 5-chloro substituent further withdraws electron density via inductive effects.
This synergistic electron withdrawal drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C3-carboxylate group. Consequently, the ester carbonyl becomes exceptionally electrophilic and susceptible to nucleophilic attack by water, hydroxide, or alcohols—even under mildly basic or acidic conditions that standard benzoate esters would easily survive [1, 2].
Mechanistic pathway of nucleophile-induced ester hydrolysis in pyridazines.
Quantitative Risk & Compatibility Matrix
To prevent hydrolysis and transesterification, researchers must rigorously control the reaction environment. The table below summarizes the quantitative risk of various standard conditions when applied to Ethyl 5-chloropyridazine-3-carboxylate [3].
Reaction Condition
Hydrolysis Risk
Mechanistic Rationale
Recommended Alternative
Aqueous NaOH / KOH
CRITICAL
Hydroxide is a strong nucleophile; rapid attack occurs at the highly activated C3-carbonyl at any temperature.
Use anhydrous organic bases (e.g., DIPEA, DBU, TEA).
Aqueous K₂CO₃ (Coupling)
HIGH
Thermal conditions (>60 °C) combined with water and carbonate generate sufficient hydroxide to cleave the ester.
Use anhydrous Cs₂CO₃ or K₃PO₄ in dry 1,4-Dioxane.
Primary Alcohols (MeOH)
MODERATE
Primary alcohols attack the carbonyl, leading to transesterification (ethyl to methyl ester conversion).
Use strictly aprotic solvents (THF, DMF, MeCN, Toluene).
Aqueous Acid Workup (pH < 3)
MODERATE
Protonation of the pyridazine nitrogens further increases the electrophilicity of the ester, accelerating hydrolysis.
Quench with pH 7 phosphate buffer or saturated NH₄Cl.
Self-Validating Experimental Protocols
To functionalize the C5 position while preserving the C3-ethyl ester, you must implement self-validating workflows. The protocols below incorporate built-in analytical checks to confirm the integrity of the system.
Protocol A: SNAr at the C5 Position (Amine Nucleophiles)
Objective: Displace the 5-chloro group with a primary or secondary amine without hydrolyzing the ethyl ester.
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.
Reagent Solvation: Dissolve Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq) in anhydrous, amine-free N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Causality: DIPEA is highly sterically hindered and non-nucleophilic. It acts as an acid scavenger for the generated HCl without attacking the ester carbonyl.
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise at 0 °C.
Reaction Monitoring (Self-Validation Step): Stir at room temperature. After 2 hours, take a 10 µL aliquot, dilute in anhydrous acetonitrile, and analyze via LC-MS.
Validation: You should observe the [M+H]⁺ of the desired product. If you observe an [M-28] peak, moisture has breached your system, causing hydrolysis.
Workup: Quench the reaction with saturated aqueous NH₄Cl (pH ~5.5). Extract immediately with Ethyl Acetate (EtOAc). Do not use NaHCO₃ or brine washes that have drifted to basic pH.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (bath temp < 35 °C), and purify via silica gel chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position
Objective: Perform a Pd-catalyzed C-C bond formation while avoiding the aqueous bases traditionally used in Suzuki couplings.
Reagent Loading: In a dry Schlenk tube, combine Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
Base Selection: Add strictly anhydrous Cs₂CO₃ (2.0 eq). Do not use aqueous solutions.
Solvent Addition: Add anhydrous 1,4-Dioxane.
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can lead to oxidative side reactions that generate water.
Heating: Heat the mixture to 80 °C for 4–6 hours under argon.
Anhydrous Workup: Cool to room temperature and filter the crude mixture directly through a pad of Celite, eluting with EtOAc.
Causality: Bypassing an aqueous liquid-liquid extraction entirely eliminates the risk of base-catalyzed hydrolysis during the workup phase.
Purification: Concentrate the filtrate and purify via flash chromatography.
Workflow for base and solvent selection to prevent ester hydrolysis.
Troubleshooting FAQs
Q: I ran an SNAr reaction in methanol, and my LC-MS shows a mass corresponding to [M-14]. What happened?A: You have experienced transesterification. The highly activated ethyl ester reacted with your methanol solvent, converting it into a methyl ester (a loss of 14 Da, corresponding to a CH₂ group). To prevent this, strictly use aprotic solvents (like THF or MeCN) or use ethanol if a protic solvent is absolutely required.
Q: My product hydrolyzed during silica gel chromatography. How is this possible if my reaction was anhydrous?A: Silica gel is slightly acidic and highly hygroscopic (it readily absorbs water from the air). Because the pyridazine-3-carboxylate is so electrophilic, the ambient moisture on the silica combined with its acidic surface can catalyze hydrolysis during purification. Solution: Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes to neutralize the acidity, or switch to neutral alumina.
Q: Can I use LiOH or NaOH to intentionally hydrolyze the ester later in my synthesis?A: Yes, but proceed with caution. Because the ester is so labile, standard saponification conditions (e.g., 2M NaOH at reflux) will likely cause decomposition or ring-opening of the pyridazine core. Use mild conditions: 1.05 equivalents of LiOH in a THF/Water (3:1) mixture at 0 °C to room temperature. Monitor closely and quench with 1M HCl to pH 3 as soon as the starting material is consumed.
Q: Why does my Suzuki coupling fail completely when using anhydrous K₃PO₄, but works (with hydrolysis) when using aqueous K₂CO₃?A: Aqueous bases dissolve easily and provide excellent biphasic mixing for Pd-catalysis, whereas anhydrous inorganic bases have poor solubility in organic solvents. If your anhydrous reaction is stalling, it is likely a mass-transfer issue. Solution: Grind your anhydrous Cs₂CO₃ or K₃PO₄ into a fine powder before use, increase the stirring rate, or add a phase-transfer catalyst (like a crown ether) to solubilize the carbonate ions without introducing water.
References
Title: The pyridazine heterocycle in molecular recognition and drug discovery
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Reference Data & Comparative Studies
Validation
Bioactivity Comparison of Ethyl 5-Chloropyridazine-3-Carboxylate Derivatives: A Guide for Drug Discovery
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) serves as a privileged, highly versatile molecular building block[1]. Unlike fully satur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) serves as a privileged, highly versatile molecular building block[1]. Unlike fully saturated or unhalogenated heterocycles, this specific scaffold offers a unique combination of electronic and structural properties that make it ideal for drug discovery:
Electronic Deficiency: The pyridazine ring (a 1,2-diazine) contains two adjacent nitrogen atoms that exert a strong electron-withdrawing effect. This significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ring.
Regioselective Lability: The electron-deficient nature of the ring makes the chlorine atom at the C5 position highly susceptible to Nucleophilic Aromatic Substitution (
) and transition-metal-catalyzed cross-coupling (e.g., electrocatalytic amination)[2]. This allows researchers to rapidly build structure-activity relationship (SAR) libraries.
Bifunctional Handles: The C3 ethyl ester acts as a stable protecting group during C5 modifications, which can later be hydrolyzed and converted into various amides to engage specific target binding pockets (such as kinase hinge regions or dimer interfaces)[3][4].
Workflow for synthesizing and screening 5-chloropyridazine-3-carboxylate derivatives.
Bioactivity Profiles: A Comparative Analysis
The bioactivity of ethyl 5-chloropyridazine-3-carboxylate derivatives is entirely dictated by the substitution patterns introduced at the C5 and C3 positions. By comparing these derivatives, we can observe how specific functional groups shift the molecule's pharmacological target.
A. STING Agonists (Immuno-Oncology)
When the C5 position is substituted with hydrophobic heteroaryls (e.g., 4-fluoro-1H-imidazole) and the C3 ester is converted into an amide, the resulting derivatives act as highly potent Stimulator of Interferon Genes (STING) agonists[3].
Mechanistic Causality: The core pyridazine ring forms a conserved water-mediated hydrogen-bond network within the STING dimer interface. The C5 fluoro-imidazole group occupies an adjacent hydrophobic pocket, driving STING dimerization, TBK1 recruitment, and subsequent Type I Interferon production[3].
STING pathway activation mechanism by C5-substituted pyridazine derivatives.
B. Cyclin-Dependent Kinase 2 (CDK2) Inhibitors (Anticancer)
Substituting the C5 position with cyclic amines (such as morpholine) and modifying the C3 position yields compounds that target CDK2[4].
Mechanistic Causality: The pyridazine nitrogens act as hydrogen bond acceptors that interact with the ATP-binding hinge region of CDK2. The morpholine ring at C5 provides the necessary steric bulk to lock the molecule into the active site, leading to cell cycle arrest and apoptosis in cancer cell lines[4].
C. Phosphodiesterase (PDE) Inhibitors & Antimicrobials
Further cyclization of the C5 and C4 positions to form fused pyridopyridazines shifts the bioactivity toward PDE4/5 inhibition, offering anti-inflammatory and vasodilatory effects[5]. Alternatively, hydrolyzing the C3 ester to a free carboxylic acid allows the scaffold to act as a bidentate ligand for transition metals (like Ruthenium), generating complexes with notable anti-biofilm and antimicrobial properties[6].
Quantitative Bioactivity Comparison
To objectively compare the performance of these derivatives, the following table summarizes the quantitative experimental data across different therapeutic applications:
To ensure scientific integrity and reproducibility, the following step-by-step methodology describes a self-validating system for synthesizing and evaluating a C5-amino pyridazine derivative. Every step includes a built-in validation checkpoint.
Phase 1: Regioselective C5 Diversification (
)
Reaction Setup: Dissolve 1.0 equivalent of Ethyl 5-chloropyridazine-3-carboxylate in anhydrous 1,4-dioxane or DMF[2][4].
Nucleophile Addition: Add 1.2 equivalents of the desired nucleophile (e.g., morpholine) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Thermal Activation: Heat the mixture to 80°C for 4-6 hours.
Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (
) and the appearance of the product mass validates successful C5 substitution.
Phase 2: C3 Ester Hydrolysis and Amidation
Hydrolysis: Treat the purified intermediate with LiOH in a THF/H2O (4:1) mixture at 0°C to room temperature for 1 hour[4].
Causality: LiOH provides mild, selective hydrolysis of the ethyl ester without cleaving the newly formed C5-amine bond, which could occur under harsh acidic conditions.
Amidation: React the resulting carboxylic acid with a primary amine using HATU and DIPEA in DMF.
Causality: HATU generates a highly reactive OAt-ester intermediate. This is critical because the electron-withdrawing pyridazine ring reduces the nucleophilicity of the carboxylate, making standard coupling agents (like EDC/NHS) inefficient.
Validation Checkpoint: Purify via flash chromatography and confirm the final structure using
NMR and NMR.
Phase 3: In Vitro Target Engagement Validation (STING Example)
Cell Preparation: Plate THP1-Dual cells (containing both IRF-Luciferase and NF-κB-SEAP reporter genes) in a 96-well plate.
Compound Dosing: Treat cells with a serial dilution of the synthesized derivative (10 µM to 1 nM). Include SR-717 as a positive control[3].
Incubation & Readout: Incubate for 24 hours, then measure luminescence (IRF) and absorbance (NF-κB).
Causality: Using a dual-reporter system acts as a self-validating control. A true STING agonist will induce a strong IRF-Luciferase signal (Interferon pathway) while maintaining a proportional NF-κB signal. Disproportionate NF-κB activation indicates off-target cytotoxicity or non-specific inflammatory stress.
References
Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL:[Link]
Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review
Source: Mini-Reviews in Organic Chemistry (Bentham Science)
URL:[Link]
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity
Source: International Journal of Molecular Sciences (PMC / NIH)
URL:[Link]
Radical Cross-Coupling Enabled by Functionalized Electrodes
Source: ProQuest Dissertations & Theses
URL:[Link](Referenced for electrocatalytic amination of 5-chloropyridazine-3-carboxylate)
A Comparative Guide to the Analytical Quantification of Ethyl 5-chloropyridazine-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pha...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Ethyl 5-chloropyridazine-3-carboxylate, a heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents. The presence of impurities or deviations in its concentration can significantly impact downstream reactions and the purity of the final product. This guide provides an in-depth comparison of analytical methodologies for the robust quantification of Ethyl 5-chloropyridazine-3-carboxylate, supported by experimental insights and foundational protocols.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific analytical techniques and their associated parameters. We will explore and compare three principal analytical methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Physicochemical Properties and Analytical Considerations
Before delving into specific methods, it is crucial to understand the physicochemical properties of Ethyl 5-chloropyridazine-3-carboxylate that inform our analytical strategy.
Property
Value/Characteristic
Implication for Analysis
Molecular Formula
C₇H₇ClN₂O₂
---
Molecular Weight
186.6 g/mol
Suitable for both HPLC and GC analysis.
Structure
Aromatic pyridazine ring with chloro and ethyl carboxylate substituents.
The aromatic system provides a chromophore, making UV detection a viable option. The presence of chlorine can be utilized for selective detection in mass spectrometry.
Polarity
Moderately polar.
Influences the choice of stationary and mobile phases in chromatography.
Volatility
Expected to be semi-volatile.
Amenable to GC analysis, likely with an appropriate injection temperature to ensure volatilization without degradation.
Solubility
Soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.
Facilitates sample preparation for both HPLC and GC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method
HPLC is often the preferred method for the analysis of moderately polar, semi-volatile compounds due to its versatility, robustness, and wide applicability in pharmaceutical quality control[1]. For Ethyl 5-chloropyridazine-3-carboxylate, a reversed-phase HPLC method with UV detection is a logical and effective choice.
Causality in Experimental Design
The selection of a C18 stationary phase is based on the moderate polarity of the analyte, which will allow for sufficient retention and separation from potential non-polar and highly polar impurities. The mobile phase, a mixture of a weak acid in water and an organic modifier like acetonitrile, is chosen to ensure good peak shape and resolution. The acidic modifier (e.g., formic or phosphoric acid) helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks. UV detection is selected due to the presence of the pyridazine ring system, which is expected to have a strong UV absorbance.
Experimental Protocol: HPLC-UV
Objective: To quantify Ethyl 5-chloropyridazine-3-carboxylate and separate it from potential process-related impurities.
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase:
A: 0.1% Phosphoric acid in Water
B: Acetonitrile
Gradient Program:
Time (min)
%A
%B
0
70
30
15
30
70
20
30
70
22
70
30
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 260 nm (based on UV scan of a standard)
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of the Ethyl 5-chloropyridazine-3-carboxylate sample.
Dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation and Performance
A typical validation for this method, following ICH guidelines[2], would include specificity, linearity, range, accuracy, precision, and robustness.
Parameter
Expected Performance
Specificity
The method should be able to resolve the main peak from known impurities and degradation products.
Linearity
R² > 0.999 over the concentration range of 1-50 µg/mL.
Accuracy
Recovery between 98.0% and 102.0%.
Precision
RSD < 2% for both repeatability and intermediate precision.
LOD
Estimated to be in the range of 0.1-0.5 µg/mL.
LOQ
Estimated to be in the range of 0.5-1.5 µg/mL.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of Ethyl 5-chloropyridazine-3-carboxylate by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity[3]. It is particularly useful for identifying and quantifying trace-level impurities.
Causality in Experimental Design
The choice of a mid-polarity capillary column, such as a DB-5ms or equivalent, provides good separation for a wide range of compounds. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification. The use of a temperature gradient program allows for the separation of compounds with different boiling points.
Experimental Protocol: GC-MS
Objective: To provide a highly sensitive and selective quantification method and to identify potential volatile impurities.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 2 minutes
Ramp: 15 °C/min to 280 °C
Hold: 5 minutes at 280 °C
Injector Temperature: 270 °C
Injection Mode: Split (e.g., 20:1)
Injection Volume: 1 µL
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Scan Range: m/z 40-400
Sample Preparation:
Accurately weigh approximately 10 mg of the sample.
Dissolve in a 10 mL volumetric flask with dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Method Validation and Performance
Parameter
Expected Performance
Specificity
High, due to mass spectral data providing structural information.
Linearity
R² > 0.998 over the concentration range of 0.1-20 µg/mL.
Accuracy
Recovery between 95.0% and 105.0%.
Precision
RSD < 5% for repeatability and intermediate precision.
LOD
Estimated to be in the range of 0.01-0.05 µg/mL.
LOQ
Estimated to be in the range of 0.05-0.15 µg/mL.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of Ethyl 5-chloropyridazine-3-carboxylate by GC-MS.
UV-Visible Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of compounds containing chromophores[4]. While it lacks the specificity of chromatographic methods, it can be a valuable tool for in-process control and for the analysis of relatively pure samples. The pyridazine ring in the target molecule is expected to exhibit significant UV absorbance[5].
Causality in Experimental Design
The choice of solvent is critical to ensure that it is transparent in the UV region of interest and that it fully dissolves the analyte. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To provide a rapid and simple method for the quantification of Ethyl 5-chloropyridazine-3-carboxylate in pure samples.
Analytical Wavelength (λmax): To be determined experimentally (estimated around 260 nm).
Cuvettes: 1 cm quartz cuvettes.
Sample Preparation:
Accurately weigh approximately 10 mg of the sample.
Dissolve in a 100 mL volumetric flask with the chosen solvent to create a 100 µg/mL stock solution.
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 µg/mL to 20 µg/mL.
Measure the absorbance of each standard and the sample solution at the predetermined λmax, using the solvent as a blank.
Method Validation and Performance
Parameter
Expected Performance
Specificity
Low; susceptible to interference from any UV-absorbing impurities.
Linearity
R² > 0.995 over the concentration range of 2-20 µg/mL.
Accuracy
Recovery between 97.0% and 103.0%.
Precision
RSD < 3% for repeatability.
LOD
Estimated to be in the range of 0.5-1.0 µg/mL.
LOQ
Estimated to be in the range of 1.5-3.0 µg/mL.
Comparative Summary of Analytical Methods
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput.
Feature
HPLC-UV
GC-MS
UV-Vis Spectrophotometry
Principle
Chromatographic separation based on polarity, followed by UV detection.
Chromatographic separation based on volatility, followed by mass analysis.
Measurement of light absorption by the analyte in solution.
Specificity
High (with good separation).
Very High (mass spectral data).
Low (potential for interference).
Sensitivity (LOQ)
Moderate (µg/mL range).
High (sub-µg/mL to ng/mL range).
Low (µg/mL range).
Throughput
Moderate.
Moderate.
High.
Cost
Moderate.
High.
Low.
Impurity Profiling
Good for non-volatile and thermally labile impurities.
Excellent for volatile and semi-volatile impurities.
Not suitable.
Best Application
Routine quality control, purity assessment.
Trace analysis, impurity identification, analysis of genotoxic impurities.
Rapid in-process control, analysis of pure substances.
Conclusion and Recommendations
For the comprehensive and reliable quantification of Ethyl 5-chloropyridazine-3-carboxylate in a research and drug development setting, Reversed-Phase HPLC with UV detection is the recommended primary method . It offers a good balance of specificity, sensitivity, and cost-effectiveness for routine analysis and purity assessment.
GC-MS should be considered a complementary technique , particularly when there is a need for higher sensitivity, for the identification of unknown volatile impurities, or when assessing potentially genotoxic impurities that may arise during synthesis.
UV-Vis Spectrophotometry can be a valuable tool for rapid, high-throughput screening in situations where the sample matrix is simple and well-characterized, such as for in-process monitoring of reaction completion.
It is imperative that any chosen method is fully validated according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[2], to ensure the reliability and accuracy of the analytical data.
References
Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2247. [Link]
Dudás, J., Szántay, C., & Rácz, Á. (2002). Synthesis and stereochemistry of dispiro substituted pyridazines: application of ellipticity-absorbance ratio spectra for proving enantiomeric relationship by HPLC-CD/UV detection. Chirality, 14(5), 365–371. [Link]
Leyva, A., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1840-1854. [Link]
Zhang, Y., & Wu, G. (2012). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Advanced Materials Research, 550-553, 345-348. [Link]
Samir, B., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Chemical Physics Letters, 751, 137469. [Link]
El-Gendy, M. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
Kumar, A., et al. (2025). Development and validation of HPLC method for the estimation of antimicrobial drugs in combined dosage form. The Bioscan, 20(4). [Link]
Sharma, S., & Goyal, S. (2019). The Analytical Method Development and Validation: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 8(2). [Link]
Patel, K., et al. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. Journal of Pharmaceutical and Biomedical Analysis.
Kumar, P., et al. (2018). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 11(4), 834-841.
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Al-Shehri, M. M., et al. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Separation Science, 44(13), 2587–2595. [Link]
Vanhoenacker, G., & David, F. (2022). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 35(4), 134-142. [Link]
Agilent Technologies. (2023). The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
Pawar, S. V., et al. (2015). Development and validation of RP-HPLC method for the estimation of process related impurities from nimodipine bulk and formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-240. [Link]
da Silva, C. A., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2). [Link]
Kumar, A., et al. (2026). Validated UV-Visible Spectrophotometric Method for Quantitative Analysis of Glycyrrhizin.
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Singhal, A., et al. (2024). UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. Current Pharmaceutical Analysis, 20(3), 205-217. [Link]
ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine. Retrieved from [Link]
HPLC analysis of Ethyl 5-chloropyridazine-3-carboxylate reaction mixtures
Executive Summary & The Analytical Challenge In modern pharmaceutical synthesis, Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) serves as a highly versatile, electron-deficient heterocyclic building block 1....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
In modern pharmaceutical synthesis, Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) serves as a highly versatile, electron-deficient heterocyclic building block 1. However, monitoring the reaction mixtures that produce or utilize this compound presents a severe analytical challenge. A typical crude matrix contains the target product, unreacted precursors (e.g., hydroxylated intermediates), highly polar hydrolysis degradants (5-chloropyridazine-3-carboxylic acid), and structurally similar regioisomers (e.g., Ethyl 4-chloropyridazine-3-carboxylate).
As extensively documented in heterocyclic separation literature, structural isomers of azines possess nearly identical physicochemical properties, polarities, and partition coefficients, rendering standard fractional or purely hydrophobic separations highly inefficient 2. This guide objectively compares stationary phase chemistries to establish a self-validating, robust HPLC methodology for this specific chemical space.
Mechanistic Causality in Stationary Phase Selection
To achieve baseline resolution of this complex mixture, we must move beyond traditional reversed-phase (RP) chromatography and exploit subtle electronic and steric differences.
Standard C18 (Alkyl) Columns: Rely strictly on hydrophobic dispersion forces. Because the 4-chloro and 5-chloro regioisomers possess identical molecular weights and virtually indistinguishable LogP values, C18 phases fail to provide adequate selectivity, resulting in peak coalescence. Furthermore, the highly polar carboxylic acid degradant often elutes in the void volume.
Biphenyl Columns: Introduce orthogonal selectivity via
and dipole-dipole interactions. The electronegative chlorine atom alters the electron density of the pyridazine -cloud differently depending on its position (C4 vs. C5). The biphenyl stationary phase exploits this subtle electronic disparity, achieving baseline resolution of the regioisomers.
Mixed-Mode / Hydrogen-Bonding Columns: Pyridazines are hydrophilic basic compounds. Specialized columns (such as the SHARC 1 or Newcrom R1) utilize hydrogen bonding and weak ion-exchange mechanisms 3. These phases are exceptionally powerful for retaining highly polar degradants like chloropyridazine carboxylic acids, which would otherwise be lost in the solvent front of a standard C18 column 4.
Comparative Chromatographic Performance Data
The following table summarizes the quantitative retention behavior of the reaction mixture components across three distinct column chemistries under identical gradient conditions (10–90% Acetonitrile with 0.1% Formic Acid over 15 mins).
Analyte
Identity / Role
Est. LogP
C18 (min)
Biphenyl (min)
Mixed-Mode (min)
5-chloropyridazine-3-carboxylic acid
Hydrolysis Degradant
0.8
1.2 (Void)
2.5
6.8
Ethyl 5-hydroxypyridazine-3-carboxylate
Unreacted Precursor
1.1
3.4
4.1
8.2
Ethyl 4-chloropyridazine-3-carboxylate
Regioisomer Byproduct
1.9
6.5
7.2
10.5
Ethyl 5-chloropyridazine-3-carboxylate
Target Product
1.9
6.7
8.9
11.1
Insight: Biphenyl provides the superior resolution for the regioisomers (
min), while Mixed-Mode chemistry is mandatory if the primary analytical goal is tracking the hydrolysis of the ester to the free acid.
Workflow Visualization
Fig 1. Decision matrix and workflow for resolving complex pyridazine reaction mixtures.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates dynamic checks that prove the method is working correctly during every sequence.
Step 1: Reaction Quenching & Sample Preparation
Causality: Pyridazine carboxylate esters are highly susceptible to hydrolysis in the presence of trace water and basic/acidic reaction catalysts. Analyzing an unquenched sample leads to artificial degradation in the autosampler.
Action: Aliquot 50 µL of the reaction mixture into 950 µL of a quenching buffer (100 mM Ammonium Acetate, pH 6.0, in 50:50 Acetonitrile:Water).
System Validation: Matrix Stability Check. A reinjection of the quenched sample after 12 hours must show
variance in the free acid peak area, validating that the quenching mechanism successfully halted hydrolysis.
Step 2: Mobile Phase Configuration
Causality: The basic nitrogen atoms in the pyridazine ring (pKa ~ 2.5) and the acidic carboxylate degradant (pKa ~ 3.5) require strict pH control to prevent peak tailing and retention time drift.
Action:
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
System Validation: The acidic modifier ensures the carboxylic acid degradant remains fully protonated (neutral, maximizing retention), while suppressing secondary silanol interactions with the basic pyridazine nitrogens.
Step 3: Chromatographic Execution & System Suitability Testing (SST)
Action: Execute a gradient from 10% B to 90% B over 15 minutes on a Biphenyl column (100 x 4.6 mm, 2.7 µm) at a flow rate of 1.0 mL/min. Detection via UV at 254 nm.
System Validation (SST Gate): Before any crude samples are analyzed, the system must pass two strict criteria using a synthetic standard mixture:
Resolution (
): The resolution between the 4-chloro and 5-chloro regioisomers must be . If , the run is aborted (indicates loss of column selectivity).
Tailing Factor (
): Must be for the target Ethyl 5-chloropyridazine-3-carboxylate peak, proving the absence of active silanol interference.
A Comparative Guide to the Antifungal Activity of Pyridazine-Based Compounds
Introduction: The Emerging Role of the Pyridazine Scaffold in Antifungal Drug Discovery The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has created an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Emerging Role of the Pyridazine Scaffold in Antifungal Drug Discovery
The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has created an urgent need for novel therapeutic agents.[1] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering a versatile structural framework for the development of new drugs. Among these, the pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, has garnered significant attention for its broad spectrum of pharmacological activities, including notable antifungal properties.[2][3]
This guide provides a comprehensive comparison of the antifungal activity of various pyridazine-based compounds, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for their evaluation, and explore their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungal therapies.
Comparative Analysis of Antifungal Efficacy
The antifungal potency of pyridazine derivatives is highly dependent on the nature and position of substituents on the core ring structure.[3][4] Different chemical modifications have yielded several classes of pyridazine compounds with varying degrees of activity against a range of fungal pathogens. Here, we compare representative examples from key structural families.
Pyridazin-3(2H)-one Derivatives
This class of compounds has been extensively studied, with various derivatives showing promising activity against both human and plant pathogenic fungi.[5][6] For instance, certain β-aroylpropionic acid derivatives and their subsequent cyclized pyridazinone products have demonstrated spectacular results against phytopathogens like Fusarium solani and Alternaria solani.[5][7]
Imidazo[1,2-b]pyridazine Derivatives
The fusion of an imidazole ring to the pyridazine core creates the imidazo[1,2-b]pyridazine scaffold, which has been a fruitful area of investigation. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives exhibited excellent, broad-spectrum antifungal activities against nine different phytopathogenic fungi.[4] Notably, several compounds in this series were found to be significantly more potent—by a factor of 1.9 to 25.5—than the commercial fungicide hymexazol against strains such as Alternaria alternata and Pyricularia oryzae.[4][8]
Pyrazolo-Pyridazine and Fused Analogs
The combination of pyrazole and pyridazine moieties into a single fused heterocyclic system has yielded compounds with potent antifungal activity.[9] This strategy is based on the principle that both individual heterocycles are known to possess antimicrobial properties.[2][9] Certain synthesized pyrazolo[4,3-c]cinnoline derivatives, a related fused system, also demonstrated good antifungal activity against various pathogenic fungi.[9]
Quantitative Comparison of Antifungal Activity
The most common metric for quantifying the in vitro efficacy of an antifungal agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3] The following table summarizes the MIC or EC50 (half-maximal effective concentration) values for representative pyridazine derivatives against common fungal strains, compiled from various studies.
Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions, such as inoculum size and incubation time.
Experimental Protocols for Antifungal Susceptibility Testing
The evaluation of novel pyridazine compounds requires robust and standardized methodologies. The following protocols are foundational for determining in vitro antifungal activity.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.[3] It is a gold-standard method for susceptibility testing.
Causality Behind Experimental Choices:
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of fungal cells, which is critical for the reliability of MIC values.
Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, allowing for precise determination of the MIC endpoint.
Growth Media: RPMI-1640 is the standard medium for testing yeasts and molds as it supports their growth while having minimal interference with the test compounds.
Controls: The inclusion of positive (no drug), negative (no inoculum), and standard drug controls is essential to validate the assay's performance and ensure that the observed effects are due to the test compound.
Step-by-Step Protocol:
Preparation of Fungal Inoculum:
a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.[10]
b. Suspend several colonies in sterile saline.
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for fungi).[10]
d. Further dilute this suspension in the appropriate test broth (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
Preparation of Compound Dilutions:
a. Dissolve the pyridazine derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
b. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the test broth to achieve the desired concentration range. The final volume in each well is typically 100 µL.[3]
Inoculation and Incubation:
a. Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions.
b. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
c. Incubate the plate at 35°C for 24-48 hours.[10]
Determination of MIC:
a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] This can be assessed visually or with a microplate reader.
This method is particularly useful for assessing the activity of compounds against phytopathogenic filamentous fungi.[4][8]
Step-by-Step Protocol:
Compound Incorporation: Add the test compound (dissolved in a solvent like DMSO) to molten potato dextrose agar (PDA) at various concentrations. Pour the mixture into Petri dishes.
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the agar plate.
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.
Measurement: Measure the diameter of the fungal colony daily. The inhibition rate is calculated relative to a control plate containing only the solvent. The EC50 value is then determined from the dose-response curve.[8]
Antifungal Screening Workflow Diagram
Caption: A generalized workflow for the screening and evaluation of novel pyridazine derivatives for antifungal activity.
Mechanism of Action and Structure-Activity Relationship (SAR)
Understanding how these compounds exert their antifungal effect is crucial for rational drug design. While the exact mechanisms for many pyridazine derivatives are still under investigation, several hypotheses have been proposed based on their structural features and analogies to known antifungal agents.
Potential Mechanisms of Action
Inhibition of Ergosterol Biosynthesis: A primary target for many existing antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[11] Some pyridine and pyrimidine derivatives have been shown to putatively inhibit lanosterol demethylase, a key enzyme in this pathway.[12] It is plausible that certain pyridazine scaffolds could function similarly, disrupting membrane structure and function.
Inhibition of β-1,3-Glucan Synthase: The fungal cell wall, a structure absent in human cells, is an attractive target. The enzyme β-1,3-glucan synthase is critical for its synthesis. A specific class of piperazinyl-pyridazinones has been identified as inhibitors of this enzyme, with a strong correlation observed between enzyme inhibition and in vitro antifungal activity.[13] This represents a promising and validated mechanism for pyridazinone-based compounds.
Proposed Mechanism: Glucan Synthase Inhibition
Caption: Proposed mechanism of action where pyridazinone derivatives inhibit β-1,3-glucan synthase, disrupting cell wall integrity.
Structure-Activity Relationship (SAR) Insights
SAR analysis helps to identify the chemical features responsible for a compound's biological activity. Several studies have provided key insights:
Substituents on Phenyl Rings: For imidazo[1,2-b]pyridazine derivatives, the substituents on the benzene ring attached to the core structure significantly affect antifungal activity.[4]
Importance of the Pyridazine Ring: The pyridazine ring itself is considered essential for the antimicrobial activity of these compounds.[3]
Chloro Derivatives: The presence of chloro-substituents on the pyridazine ring has been linked to potent activity, particularly against Gram-negative bacteria, but this highlights the tunability of the scaffold for different microbial targets.[3]
Fused Ring Systems: Fusing the pyridazine ring with other heterocyclic moieties like pyrazole or imidazole can enhance antifungal potency, likely by altering the molecule's electronic properties and its ability to interact with biological targets.[4][9]
Conclusion and Future Outlook
Pyridazine-based compounds represent a highly promising and versatile scaffold for the development of novel antifungal agents. The extensive research into pyridazinones, imidazo[1,2-b]pyridazines, and other fused systems demonstrates their potential to yield potent inhibitors against a wide range of fungal pathogens. The ability to systematically modify the core structure allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating the precise mechanisms of action for the most potent compounds and optimizing their profiles through medicinal chemistry efforts. The inhibition of β-1,3-glucan synthase is a particularly compelling target. With continued investigation and rational design, pyridazine derivatives are well-positioned to contribute to the next generation of antifungal therapies, addressing the critical need for new treatments in the face of growing resistance.
References
Hamed, M. Y., Aly, A. F., Abdullah, N. H., & Ismail, M. F. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Polycyclic Aromatic Compounds. [Link]
Asif, M. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Open Access Journal of Pharmaceutical Research. [Link]
Li, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters. [Link]
Rani, J., Saini, M., Kumar, S., & Verma, P. K. (2017). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. [Link]
Various Authors. (2025). Pyridazine compounds with antifungal activity. ResearchGate. [Link]
Hamed, M. Y., et al. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2 H )-One Derivatives. ResearchGate. [Link]
Figshare. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Taylor & Francis Group. [Link]
Li, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [Link]
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. [Link]
S. S. S. Raj, D. M., & K. P. (2018). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Mogilaiah, K., et al. (2012). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. IDOSI Publications. [Link]
Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
Asif, M. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Semantic Scholar. [Link]
Ben-Selma, W., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi. [Link]
Various Authors. (2025). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. ResearchGate. [Link]
Smith, L. H., et al. (2008). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link]
Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). Pyridazinone derivatives evaluated against Candida albicans. ResearchGate. [Link]
Caproiu, M. T., et al. (2000). [Antimicrobial activity of new pyridazine derivatives]. PubMed. [Link]
Tan, G. L., et al. (2021). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Malaysian Journal of Pathology. [Link]
Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
Vala, H., et al. (2020). synthesis, characterization and antimicrobial activity (mic) of some new pyrimidine derivatives. Journal of Advanced Scientific Research. [Link]
Al-Amiery, A. A., et al. (2022). Synthesis and Study Impaction Antibacterial, Antifungal Activity Newly Pyridazine and 1,2,4-Triazine Derivatives. Chemical Methodologies. [Link]
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Deeb, A., El-Mariah, F., & Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters. [Link]
Shariati, P., et al. (2022). Antifungals and Drug Resistance. Toxics. [Link]
The Versatility of the Chloropyridazine Carboxylate Scaffold: A Comparative Guide to In-Vitro Testing of Novel Bioactive Compounds
The pyridazine nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent electronic properties and the amenabi...
Author: BenchChem Technical Support Team. Date: March 2026
The pyridazine nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent electronic properties and the amenability of its structure to diverse substitutions have made it a fertile ground for the discovery of novel therapeutic agents.[3][4][5] Among the various pyridazine-based starting materials, Ethyl 5-chloropyridazine-3-carboxylate and its close analogs represent a particularly valuable and versatile platform for the synthesis of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7]
This guide provides an in-depth, comparative analysis of the in-vitro testing of novel compounds synthesized from the chloropyridazine carboxylate scaffold. We will explore the rationale behind the experimental design for evaluating different biological activities, present detailed protocols for key assays, and offer a comparative look at the performance of these novel derivatives against established standard drugs.
The Rationale for Targeting Cancer, Microbes, and Inflammation
The decision to screen novel pyridazine derivatives for anticancer, antimicrobial, and anti-inflammatory properties is rooted in the well-documented and diverse pharmacological potential of this heterocyclic system.[2][3] The structural features of the pyridazine ring allow for interactions with a variety of biological targets, making it a promising candidate for developing drugs that can address these distinct therapeutic areas.
Anticancer Activity: Many pyridazine derivatives have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.[8][9] A key mechanism of action for some of these compounds is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor angiogenesis and growth.[10] By blocking the ATP-binding site of VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to thrive.[11]
Antimicrobial Activity: The rise of multidrug-resistant pathogens presents a pressing global health challenge. Pyridazine derivatives have demonstrated significant potential as a new class of antimicrobial agents, with activity against both bacteria and fungi.[3][12][13][14] The specific substitutions on the pyridazine core can be tailored to enhance potency and broaden the spectrum of activity.
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Pyridazinone derivatives, a subset of the pyridazine family, have been investigated as potent anti-inflammatory agents, often acting as selective inhibitors of cyclooxygenase-2 (COX-2).[6][10] This selectivity is crucial as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Comparative In-Vitro Performance of Novel Pyridazine Derivatives
The following tables summarize the in-vitro activity of various novel pyridazine derivatives against cancer cell lines, microbial strains, and inflammatory enzymes. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution. However, it provides a valuable overview of the potential of this chemical class.
Table 1: In-Vitro Anticancer Activity of Pyridazine Derivatives
The following are detailed, step-by-step methodologies for the key in-vitro assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of novel pyridazine derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
Compound Treatment: Prepare serial dilutions of the novel pyridazine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent like Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[2]
Protocol:
Preparation of Test Compounds: Dissolve the pyridazine derivatives in a suitable solvent like DMSO to create a stock solution. Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2]
Preparation of Microbial Inoculum: Culture the bacterial or fungal strains on agar plates. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[2]
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (inoculum with a standard antibiotic like Ciprofloxacin or Ofloxacin), a negative control (inoculum with the solvent vehicle), and a sterility control (broth only).[2][12]
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.[2]
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
This in-vitro assay measures the ability of a compound to inhibit the activity of the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Protocol:
Enzyme and Substrate Preparation: Prepare solutions of purified human COX-1 and COX-2 enzymes and the substrate (arachidonic acid) in an appropriate buffer.
Compound Preparation: Prepare serial dilutions of the novel pyridazine compounds and a reference drug (e.g., Celecoxib, Indomethacin) in a suitable solvent.[10]
Assay Reaction: In a 96-well plate, add the enzyme solution, the test compound dilutions, and the buffer. Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
Initiate Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
Detection: The product of the COX reaction (prostaglandin H2) is unstable and is typically converted to a more stable product (e.g., prostaglandin E2) which can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been created using Graphviz.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of novel pyridazine derivatives.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The chloropyridazine carboxylate scaffold is a demonstrably fruitful starting point for the synthesis of novel compounds with significant therapeutic potential. The in-vitro data, while sourced from various studies, consistently points to the ability of pyridazine derivatives to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for the continued screening and evaluation of new chemical entities derived from this versatile scaffold. Further research, including head-to-head comparative studies under standardized conditions and in-vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic promise of these exciting compounds.
References
Abida, Malik, M. A., & Pandian, J. (2019). Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. Tropical Journal of Pharmaceutical Research, 18(12), 2633-2640. [Link]
El-Sayed, M. A. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173. [Link]
Goyal, A., & Kumar, A. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]
Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Publishing. [Link]
Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 64(10), 1493-1502. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
Al-Ghorbani, M., et al. (2008). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. Bioorganic & Medicinal Chemistry, 16(10), 5624-5635. [Link]
El-Gaby, M. S. A., et al. (2012). Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and Pyrido[3',2':4,5]thieno[3,2-d][1][12]triazolo[4,3-a]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(12), 1475-1487. [Link]
Soliman, F. M. A., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. Asian Journal of Chemistry, 13(1), 1-14. [Link]
Yüksek, H., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(23), 7298. [Link]
Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy, 11, 3353-3363. [Link]
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Wang, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(11), 2849. [Link]
Li, J., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 35(1), 235-238. [Link]
Actia Scientific. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. [Link]
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ResearchGate. (n.d.). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. [Link]
Structure-Activity Relationship (SAR) & Scaffold Evaluation of Ethyl 5-Chloropyridazine-3-Carboxylate Analogs in Drug Discovery
As modern medicinal chemistry shifts toward highly functionalized, sp3-rich, and polar frameworks, the pyridazine-3-carboxylate core has emerged as a "privileged scaffold." The presence of two adjacent nitrogen atoms imp...
Author: BenchChem Technical Support Team. Date: March 2026
As modern medicinal chemistry shifts toward highly functionalized, sp3-rich, and polar frameworks, the pyridazine-3-carboxylate core has emerged as a "privileged scaffold." The presence of two adjacent nitrogen atoms imparts unique physicochemical properties to the resulting pharmacophores, including enhanced water solubility, favorable dipole moments, and the ability to act as robust hydrogen bond acceptors.
This guide provides an in-depth, objective comparison of Ethyl 5-chloropyridazine-3-carboxylate against its structural alternatives (such as the 6-chloro and 4,6-dichloro analogs). By analyzing their chemical reactivity, regioselectivity in cross-coupling, and the Structure-Activity Relationship (SAR) of their downstream biological derivatives, we provide a comprehensive roadmap for drug development professionals utilizing these building blocks.
Scaffold Reactivity & Regioselectivity Comparison
The utility of a halogenated pyridazine-3-carboxylate scaffold hinges on the electronic environment of the C-Cl bond. The two adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density via inductive and resonance effects, but this activation is not distributed equally across the ring.
Ethyl 6-chloropyridazine-3-carboxylate (The Highly Activated Alternative): The C6 position is directly adjacent to N1. This proximity makes the C6-Cl bond highly electrophilic and exceptionally prone to Nucleophilic Aromatic Substitution (SNAr). While useful for rapid functionalization with amines or alkoxides, this extreme reactivity often leads to poor chemoselectivity and premature degradation in complex, multi-step transition-metal cross-coupling sequences.
Ethyl 5-chloropyridazine-3-carboxylate (The Controlled Scaffold): The C5 position is further removed from the nitrogen heteroatoms. Consequently, the C5-Cl bond is less susceptible to rapid, uncontrolled SNAr. This tempered reactivity makes it the superior candidate for controlled transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, or modern electrochemical decarboxylative alkylation) [1]. It allows chemists to build complex carbon-carbon bonds without competing side reactions.
Ethyl 4,6-dichloropyridazine-3-carboxylate (The Orthogonal Scaffold): This analog provides a platform for orthogonal dual functionalization. The highly activated C6-Cl reacts first via SNAr, allowing for subsequent, orthogonal cross-coupling at the C4 position once the C6 position is passivated by an electron-donating group.
Table 1: Comparative Reactivity Profile of Pyridazine-3-Carboxylate Scaffolds
The true power of the Ethyl 5-chloropyridazine-3-carboxylate scaffold lies in its bifunctional nature. The C5-chloride serves as the anchor for extending the hydrophobic core via cross-coupling, while the C3-ester acts as a versatile handle for generating amides, acids, or heterocycles that interface with target binding pockets.
Functionalization logic of the Ethyl 5-chloropyridazine-3-carboxylate scaffold.
Biological SAR Profiles of Downstream Derivatives
By leveraging the differential reactivity of these scaffolds, researchers have successfully developed potent therapeutics across multiple disease areas.
A. Immuno-Oncology: STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical target for activating innate immune responses against tumors. Recent drug discovery campaigns have utilized the pyridazine core to develop 3-(fluoro-imidazolyl)pyridazine derivatives as potent, non-nucleotide STING agonists [2].
SAR Insight: Structural analysis reveals that the C3-carboxylate (or its hydrolyzed acid form) forms critical, conserved electrostatic interactions with the STING dimer. Meanwhile, substitutions at the C5 position dictate the trajectory of the hydrophobic tail into the bottom of the ligand-binding pocket. The specific vector angle provided by the 5-chloro scaffold (as opposed to the 6-chloro) ensures optimal spatial dimensions, preventing steric clashes and maximizing agonist efficacy.
Mechanism of STING pathway activation by pyridazine-derived agonists.
B. CNS & Pain Management: CB2 Receptor Agonists
Pyridazine-3-carboxamides have been extensively developed as highly selective Cannabinoid Receptor 2 (CB2) agonists [3].
SAR Insight: Conversion of the C3-ethyl ester into a bulky aliphatic carboxamide is essential for receptor activation. The pyridazine ring itself acts as a rigid spacer; the unique electron distribution of the diazine core ensures high selectivity for the CB2 receptor over the CB1 receptor (Selectivity Index > 2700), thereby eliminating unwanted psychoactive side effects while maintaining potent analgesic properties.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols detail the late-stage functionalization of the Ethyl 5-chloropyridazine-3-carboxylate scaffold. These workflows are designed as self-validating systems, incorporating mechanistic checkpoints.
Protocol 1: Ni-Catalyzed Electrochemical Decarboxylative Cross-Coupling at C5
Traditional cross-coupling often requires harsh, moisture-sensitive organometallic reagents. This modern electrochemical protocol utilizes functionalized silver nanoparticle (Ag-NP) electrodes to generate alkyl radicals from aliphatic carboxylic acids, which then selectively couple with the C5-Cl bond via a Nickel catalyst [1].
Causality Checkpoint: The use of an Ag-NP functionalized electrode is critical. It precisely controls the oxidation potential, preventing the over-reduction of the sensitive pyridazine ring—a common failure point when using standard chemical reductants.
Step-by-Step Methodology:
Electrochemical Cell Setup: In an undivided electrochemical cell equipped with an Ag-NP functionalized carbon anode and a nickel foam cathode, add Ethyl 5-chloropyridazine-3-carboxylate (1.0 equiv, 0.6 mmol) and the desired aliphatic carboxylic acid (1.5 equiv).
Catalyst & Electrolyte Addition: Add NiCl2·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and tetrabutylammonium hexafluorophosphate (TBAPF6, 0.1 M) as the supporting electrolyte.
Solvent & Degassing: Dissolve the mixture in anhydrous DMF (3.0 mL). Degas the solution by sparging with Argon for 10 minutes to prevent oxygen-mediated radical quenching.
Electrolysis: Apply a constant current (e.g., 5 mA) until 4.0 F/mol of charge has passed. Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 186 for the 5-chloro core) validates the completion of the catalytic cycle.
Workup: Quench the reaction with water, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and purify via silica gel chromatography (gradient elution: dichloromethane/methanol).
Protocol 2: Direct Lewis-Acid Mediated Amidation of the C3-Ester
Converting an unactivated ethyl ester directly to an amide can be sluggish. This protocol utilizes Trimethylaluminum (AlMe3) to activate the amine.
Causality Checkpoint: AlMe3 reacts with the primary or secondary amine to form a highly nucleophilic aluminum amide complex. This drives the amidation of the C3-ester to completion in a single step, bypassing the need to first saponify the ester to a carboxylic acid and employ expensive peptide coupling reagents (e.g., HATU/EDC).
Step-by-Step Methodology:
Activation: In a flame-dried Schlenk flask under Argon, dissolve the desired amine (1.2 equiv) in anhydrous toluene (0.2 M). Cool to 0 °C.
Complex Formation: Dropwise, add Trimethylaluminum (2.0 M in toluene, 1.2 equiv). Stir at room temperature for 30 minutes. Self-validation: The evolution of methane gas (bubbling) confirms the formation of the active aluminum amide species.
Coupling: Add Ethyl 5-chloropyridazine-3-carboxylate (1.0 equiv) to the mixture. Heat the reaction to 80 °C for 4-6 hours.
Quench & Isolation: Carefully cool to 0 °C and quench dropwise with 1N HCl (Caution: highly exothermic). Extract with ethyl acetate, wash with brine, dry, and concentrate in vacuo to yield the pyridazine-3-carboxamide.
Title: Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies
Source: PubMed (National Institutes of Health)
URL: [Link]
Validation
Comparison of catalytic systems for functionalizing Ethyl 5-chloropyridazine-3-carboxylate
An in-depth technical analysis and comparison guide designed for medicinal chemists and process development scientists. Executive Summary: Substrate Profiling Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparison guide designed for medicinal chemists and process development scientists.
Executive Summary: Substrate Profiling
Ethyl 5-chloropyridazine-3-carboxylate (CAS: 2384454-57-1) is a highly privileged, electron-deficient heterocyclic building block. The synergistic electron-withdrawing effects of the two adjacent pyridazine nitrogen atoms and the C3-carboxylate group highly activate the C5-C–Cl bond toward oxidative addition [3].
However, this extreme electron deficiency introduces three primary synthetic challenges:
Protodehalogenation: If transmetalation is sluggish, the intermediate metal-aryl complex is prone to reduction.
Chemoselectivity (Ester Hydrolysis): The C3-ethyl ester is highly susceptible to saponification under standard aqueous basic conditions (e.g., NaOH, KOH, or high-temperature K
CO).
Catalyst Poisoning: The basic nitrogen atoms of the pyridazine ring can coordinate to and deactivate electron-poor metal centers.
To overcome these challenges, the choice of catalytic system, ligand sterics, and base must be precisely engineered. Below is a comparative analysis of three state-of-the-art catalytic systems for functionalizing this scaffold.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C(sp
)–C(sp
) Bond Formation)
Mechanistic Rationale & Causality:
For the introduction of aryl or heteroaryl groups, the Suzuki-Miyaura coupling is the industry standard [2]. Because the oxidative addition into the C5-Cl bond is exceptionally fast due to the electron-deficient ring[3], the rate-limiting step shifts to transmetalation.
Ligand Choice: A bidentate ligand with a wide bite angle, such as dppf (in Pd(dppf)Cl
), is optimal. The steric bulk forces the aryl and boronate groups closer together, accelerating reductive elimination and outcompeting protodehalogenation side-reactions.
Base Choice: To protect the sensitive C3-ethyl ester, anhydrous K
PO is used. It is sufficiently basic to form the reactive "ate" complex with the boronic acid but lacks the nucleophilicity required to saponify the ester.
Nickel-Catalyzed Electrochemical Cross-Electrophile Coupling (C(sp
)–C(sp
) Bond Formation)
Mechanistic Rationale & Causality:
Traditional Suzuki couplings with alkyl boronic acids often fail on electron-deficient pyridazines due to rapid
-hydride elimination. To install complex alkyl chains, a cutting-edge Nickel-catalyzed electrochemical reductive cross-coupling is employed [1].
The System: Utilizing Ag-NP functionalized electrodes, this system couples the 5-chloropyridazine with redox-active esters (e.g., N-hydroxyphthalimide esters) [1].
Causality: The cathodic reduction of the redox-active ester generates a transient alkyl radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the C5-Cl bond. The alkyl radical intercepts this Ni(II)-aryl complex to form a high-energy Ni(III) species, which undergoes instantaneous reductive elimination, completely bypassing the problematic
-hydride elimination pathway.
Buchwald-Hartwig Amination (C(sp
)–N Bond Formation)
Mechanistic Rationale & Causality:
To install amine nucleophiles at the C5 position, Buchwald-Hartwig amination is preferred over uncatalyzed S
Ar to avoid harsh heating that degrades the ester.
Ligand Choice:RuPhos or BrettPhos paired with Pd
(dba). These electron-rich, bulky dialkylbiaryl phosphine ligands stabilize the mono-ligated Pd(0) active species and prevent the pyridazine nitrogens from poisoning the catalyst.
Base Choice:Cs
CO in anhydrous 1,4-dioxane provides the necessary basicity to deprotonate the amine without hydrolyzing the ester.
Quantitative Data Presentation
The following table summarizes the optimal parameters and expected performance metrics for functionalizing Ethyl 5-chloropyridazine-3-carboxylate.
This protocol is engineered to prevent the hydrolysis of the C3-ethyl ester while ensuring complete conversion.
Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-chloropyridazine-3-carboxylate (186.6 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl
·CHCl (36.6 mg, 0.05 mmol), and anhydrous KPO (424.5 mg, 2.0 mmol).
Degassing: Seal the tube with a rubber septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
Solvent Addition: Syringe in 4.0 mL of rigorously degassed 1,4-Dioxane and 1.0 mL of degassed deionized water.
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm).
In-Process Control (IPC): After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 187 [M+H]+) is <1% by UV area.
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over Na
SO, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
·glyme (13.2 mg, 0.06 mmol), and dtbbpy (16.1 mg, 0.06 mmol) to the cell.
Solvent & Electrolyte: Dissolve the mixture in 3.0 mL of anhydrous DMF containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
).
Electrolysis: Pass a constant current (e.g., 5 mA) through the solution until 4.0 F/mol of charge has passed [1]. Validation metric: The solution should transition from a pale green to a deep, dark red/black, indicating the formation of the active low-valent Ni species.
Workup: Upon completion, quench the reaction with saturated aqueous NH
Cl (5 mL). Extract with dichloromethane (3 x 10 mL). Dry the combined organics over MgSO, concentrate, and purify by column chromatography (gradient elution dichloromethane/methanol from 100:1 to 20:1) [1].
References
Radical Cross-Coupling Enabled by Functionalized Electrodes
ProQuest Dissert
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine
Benchchem Applic
Diarylpyridazines through Sequential Regioselective Suzuki Coupling
Thieme Connect
Safety & Regulatory Compliance
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